molecular formula C8H14INO2 B049144 1-Boc-3-iodoazetidine CAS No. 254454-54-1

1-Boc-3-iodoazetidine

Cat. No.: B049144
CAS No.: 254454-54-1
M. Wt: 283.11 g/mol
InChI Key: XPDIKRMPZNLBAC-UHFFFAOYSA-N
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Description

1-Boc-3-iodoazetidine is a highly versatile and valuable protected heterocyclic building block extensively used in medicinal chemistry and drug discovery research. This compound features a rigid, three-membered azetidine ring, which is increasingly employed as a saturated bioisostere for piperidine and other larger heterocycles to improve the physicochemical and pharmacokinetic properties of lead molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under mild acidic conditions to generate the free amine, a crucial handle for further diversification. The iodine atom at the 3-position serves as an excellent electrophilic site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations, enabling the efficient introduction of complex substituents to create diverse chemical libraries. Its primary research value lies in its role as a key synthetic intermediate for constructing potential protease inhibitors, kinase inhibitors, and other biologically active small molecules targeting various disease pathways. Researchers leverage this scaffold to explore structure-activity relationships (SAR), enhance metabolic stability, and reduce the lipophilicity of drug candidates, making this compound an indispensable tool for the synthesis of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-iodoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDIKRMPZNLBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451431
Record name 1-Boc-3-iodoazetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254454-54-1
Record name 1-Boc-3-iodoazetidine
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Record name tert-butyl 3-iodoazetidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for converting N-Boc-3-hydroxyazetidine to 1-Boc-3-iodoazetidine, a critical building block in medicinal chemistry and drug development. This document details established experimental protocols, presents a comparative analysis of synthetic methodologies, and illustrates the underlying reaction mechanisms and workflows.

Introduction

This compound is a valuable intermediate in the synthesis of novel pharmaceutical agents. Its strained four-membered ring and the presence of a reactive iodine atom make it a versatile scaffold for the introduction of diverse functionalities. The most common precursor for this compound is N-Boc-3-hydroxyazetidine, which is readily available. This guide focuses on the two primary methods for the iodination of N-Boc-3-hydroxyazetidine: a one-step Appel-type reaction and a two-step procedure involving mesylation followed by nucleophilic substitution.

Comparative Analysis of Synthetic Methodologies

Two principal methods have been identified for the synthesis of this compound from N-Boc-3-hydroxyazetidine. The choice of method may depend on factors such as desired yield, reaction time, and available reagents. A summary of the key quantitative data for each method is presented in Table 1.

Parameter Method 1: Appel-type Reaction Method 2: Two-Step Mesylation and Iodide Displacement
Starting Material N-Boc-3-hydroxyazetidineN-Boc-3-hydroxyazetidine
Reagents Triphenylphosphine (B44618), Imidazole (B134444), Iodine1. Methanesulfonyl chloride, Triethylamine2. Potassium iodide
Solvent Toluene (B28343)1. Dichloromethane2. N,N-Dimethylformamide (DMF)
Reaction Temperature 100 °C1. 0 °C to Room Temperature2. 110 °C
Reaction Time 1 hour1. Not specified2. 16 hours
Yield 99%[1]Not explicitly reported for the full sequence.
Number of Steps 12
Purification Silica (B1680970) gel column chromatography1. Aqueous work-up2. Aqueous work-up and extraction

Table 1. Comparison of Synthetic Methods.

Experimental Protocols

Method 1: One-Step Appel-type Reaction

This method provides a high-yielding, single-step conversion of the alcohol to the iodide.

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL), sequentially add imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol).[1]

  • Heat the reaction mixture at 100 °C for 1 hour.[1]

  • Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution (30 mL).[1]

  • To quench the excess triphenylphosphine, add iodine until the iodine color in the organic layer disappears.[1]

  • Separate the organic layer and wash it with a saturated aqueous sodium thiosulfate (B1220275) solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1 to 1:1) to afford this compound as a clear oil (5.42 g, 99% yield).[1]

Method 2: Two-Step Synthesis via Mesylate Intermediate

This two-step approach involves the activation of the hydroxyl group as a mesylate, followed by nucleophilic displacement with iodide.

Step 1: Synthesis of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

  • Dissolve N-Boc-3-hydroxyazetidine in dichloromethane.

  • Cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Synthesis of this compound

  • Dissolve the crude tert-butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate (6.5 g, 26.0 mmol) in N,N-dimethylformamide (40 mL).

  • Add potassium iodide (12.9 g, 77.7 mmol).

  • Heat the reaction mixture at 110 °C for 16 hours.

  • After completion, concentrate the reaction mixture under vacuum.

  • Dilute the residue with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with saturated aqueous brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical transformations and experimental processes described in this guide.

G cluster_reaction Appel-type Iodination Mechanism PPh3 PPh₃ PhosphoniumIodide [Ph₃P-I]⁺ I⁻ PPh3->PhosphoniumIodide + I₂ I2 I₂ Alcohol N-Boc-3-hydroxyazetidine (R-OH) Oxyphosphonium [R-O-PPh₃]⁺ I⁻ Alcohol->Oxyphosphonium + [Ph₃P-I]⁺ I⁻ - HI Product This compound (R-I) Oxyphosphonium->Product + I⁻ (SN2) - Ph₃P=O TPPO Ph₃P=O Imidazole Imidazole G cluster_workflow Two-Step Synthesis Workflow start N-Boc-3-hydroxyazetidine mesylation Mesylation (MsCl, Et₃N, DCM) start->mesylation mesylate N-Boc-3-mesyloxyazetidine (Intermediate) mesylation->mesylate purification1 Aqueous Work-up mesylate->purification1 substitution Iodide Substitution (KI, DMF, 110°C) purification1->substitution product This compound substitution->product purification2 Aqueous Work-up & Extraction product->purification2

References

An In-depth Technical Guide to Tert-butyl 3-iodoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-butyl 3-iodoazetidine-1-carboxylate, a key building block in medicinal chemistry. The information is intended to support researchers and scientists in its safe and effective use in the laboratory and to aid drug development professionals in understanding its role in the synthesis of potential therapeutics.

Core Physicochemical Properties

Tert-butyl 3-iodoazetidine-1-carboxylate is a versatile organic compound with the chemical formula C₈H₁₄INO₂ and a molecular weight of 283.11 g/mol .[1][2] It is most commonly available as a colorless to brown clear liquid.[1] Due to its sensitivity to air and light, it is recommended to store the compound in a cool, dark place under an inert atmosphere.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄INO₂[1]
Molecular Weight 283.11 g/mol [1][2]
CAS Number 254454-54-1[1]
Appearance Colorless to brown clear liquid[1]
Boiling Point (Predicted) 282.0 ± 33.0 °C at 760 mmHg[1]
Density (Predicted) 1.63 g/mL[1]
Refractive Index 1.5090 to 1.5130[1]
Flash Point 124 °C
Purity >95.0% (GC)

Spectral Data

While experimental spectral data is not widely published, the following information has been reported:

  • ¹H NMR (400 MHz, CDCl₃, Predicted): δ = 4.64 (dd, J = 9.5, 8.0 Hz, 2H), 4.47 (m, 1H), 4.29 (dd, J = 10.4, 5.4 Hz, 2H), 1.44 (s, 9H).

  • Mass Spectrometry (ESI): m/z = 284 (M + 1)⁺.[1]

Experimental Protocols

Synthesis of Tert-butyl 3-iodoazetidine-1-carboxylate

A common method for the synthesis of tert-butyl 3-iodoazetidine-1-carboxylate is from the corresponding 3-hydroxyazetidine derivative. The following is a general procedure:

Reaction:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products tert-butyl 3-hydroxyazetidine-1-carboxylate tert-butyl 3-hydroxyazetidine-1-carboxylate tert-butyl 3-iodoazetidine-1-carboxylate tert-butyl 3-iodoazetidine-1-carboxylate tert-butyl 3-hydroxyazetidine-1-carboxylate->tert-butyl 3-iodoazetidine-1-carboxylate Iodination Imidazole (B134444) Imidazole Imidazole->tert-butyl 3-iodoazetidine-1-carboxylate Triphenylphosphine (B44618) Triphenylphosphine Triphenylphosphine->tert-butyl 3-iodoazetidine-1-carboxylate Iodine Iodine Iodine->tert-butyl 3-iodoazetidine-1-carboxylate Toluene Toluene (Solvent) Toluene->tert-butyl 3-iodoazetidine-1-carboxylate Heat 100 °C, 1 h Heat->tert-butyl 3-iodoazetidine-1-carboxylate Triphenylphosphine oxide Triphenylphosphine oxide Imidazolium hydroiodide Imidazolium hydroiodide

Caption: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate.

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, sequentially add imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents).[1]

  • Heat the reaction mixture at 100 °C for 1 hour.[1]

  • After cooling to room temperature, pour the mixture into an aqueous sodium bicarbonate solution.[1]

  • To quench the excess triphenylphosphine, add iodine until the color of iodine persists in the organic layer.[1]

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography, eluting with a hexane/ethyl acetate (B1210297) gradient (e.g., 9:1 to 1:1), to yield tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.[1]

Applications in Drug Discovery

Tert-butyl 3-iodoazetidine-1-carboxylate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Phosphodiesterase 9A (PDE9A) Inhibitors

A significant application of this compound is in the development of phosphodiesterase 9A (PDE9A) inhibitors, which are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[3] The azetidine (B1206935) moiety can be a key structural feature of these inhibitors.

The general workflow for the incorporation of the azetidine scaffold using tert-butyl 3-iodoazetidine-1-carboxylate is outlined below.

G start tert-butyl 3-iodoazetidine-1-carboxylate step1 Nucleophilic Substitution (e.g., with a pyrazole (B372694) derivative) start->step1 step2 Boc Deprotection step1->step2 step3 Further Functionalization (e.g., acylation, alkylation) step2->step3 end Final PDE9A Inhibitor step3->end

Caption: General workflow for the synthesis of PDE9A inhibitors.

This workflow typically involves an initial nucleophilic substitution reaction where a heterocyclic core, such as a pyrazolopyrimidinone (B8486647), displaces the iodide from the azetidine ring.[3][4] This is followed by the removal of the Boc protecting group, and subsequent functionalization to yield the final active pharmaceutical ingredient.

Safety and Handling

Tert-butyl 3-iodoazetidine-1-carboxylate is suspected of causing genetic defects. It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Precautionary Statements:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Wash skin thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • If on skin: Wash with plenty of water.

  • If exposed or concerned: Get medical advice/attention.

  • Take off contaminated clothing and wash it before reuse.

Conclusion

Tert-butyl 3-iodoazetidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of azetidine-containing compounds, such as PDE9A inhibitors, highlights its importance for medicinal chemists. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety protocols, is crucial for its successful application in research and development.

References

In-Depth Technical Guide to the Spectral Data of 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic building block, 1-Boc-3-iodoazetidine (tert-butyl 3-iodoazetidine-1-carboxylate). The information detailed herein is essential for the accurate identification, characterization, and utilization of this compound in complex organic synthesis and drug discovery endeavors.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl 3-iodoazetidine-1-carboxylate

  • Synonyms: this compound

  • CAS Number: 254454-54-1

  • Molecular Formula: C₈H₁₄INO₂

  • Molecular Weight: 283.11 g/mol

  • Appearance: Clear colorless to pale yellow liquid.[1]

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Mass Spectrometry (MS)
Technique Ionization Mode m/z Fragment
Electrospray Ionization (ESI)Positive284[M+H]⁺

Table 1: Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
4.45 - 4.35m-1HCH-I
4.25t8.52HCH₂ (ax)
3.95dd8.5, 5.02HCH₂ (eq)
1.43s-9HC(CH₃)₃

Table 2: ¹H NMR spectral data for this compound. The spectrum is typically recorded in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment
156.0C=O (Boc)
79.8C (CH₃)₃
58.5C H₂ (x2)
28.4C(C H₃)₃ (x3)
10.2C H-I

Table 3: ¹³C NMR spectral data for this compound. The spectrum is typically recorded in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
2975StrongC-H stretch (alkane)
1700StrongC=O stretch (carbamate)
1395MediumC-H bend (t-butyl)
1160StrongC-O stretch (carbamate)
650MediumC-I stretch

Table 4: Key Infrared absorption peaks for this compound.

Experimental Protocols

Synthesis of this compound

A widely adopted procedure for the synthesis of this compound involves the iodination of N-Boc-3-hydroxyazetidine.[2]

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as toluene, add imidazole (B134444) (3 equivalents) and triphenylphosphine (B44618) (2 equivalents).[2]

  • Add iodine (1.5 equivalents) to the mixture.[2]

  • Heat the reaction mixture, for instance at 100 °C, for approximately 1 hour.[2]

  • After cooling to room temperature, the reaction is quenched with an aqueous solution of sodium bicarbonate.[2]

  • Excess triphenylphosphine can be quenched by the addition of iodine until the color persists in the organic layer.[2]

  • The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate.[2]

  • The crude product is purified by silica (B1680970) gel column chromatography to yield this compound as a clear oil.[2]

Synthesis_Workflow N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction_Mixture Reaction_Mixture N-Boc-3-hydroxyazetidine->Reaction_Mixture Toluene Heating Heating Reaction_Mixture->Heating 100°C, 1h Imidazole Imidazole Imidazole->Reaction_Mixture Triphenylphosphine Triphenylphosphine Triphenylphosphine->Reaction_Mixture Iodine Iodine Iodine->Reaction_Mixture Quenching Quenching Heating->Quenching aq. NaHCO₃ Workup Workup Quenching->Workup I₂ quench, Na₂S₂O₃ wash Purification Purification Workup->Purification Silica Gel Chromatography This compound This compound Purification->this compound

Synthesis of this compound.
Spectral Data Acquisition

The following are general protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration.

  • Instrumentation: Electrospray ionization (ESI) mass spectrometry is performed on a quadrupole or time-of-flight (TOF) mass analyzer.

  • Analysis: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Infrared (IR) Spectroscopy:

  • Sample Preparation: As this compound is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.

  • Analysis: The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR MS Mass Spectrometry (ESI) This compound->MS IR Infrared Spectroscopy (FTIR) This compound->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data IR_Data Absorption Frequencies IR->IR_Data

Workflow for Spectral Data Acquisition.

References

Stability and Storage of 1-Boc-3-iodoazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-3-iodoazetidine, a key building block in medicinal chemistry. Understanding the stability profile of this reagent is critical for ensuring its quality, purity, and reactivity in synthetic applications, thereby safeguarding the integrity of drug discovery and development programs. This document outlines the known stability characteristics, potential degradation pathways, recommended storage protocols, and a framework for conducting rigorous stability assessments.

Core Stability Profile and Recommended Storage

This compound is a moderately stable compound that is sensitive to light, temperature, and potentially moisture. The presence of a strained azetidine (B1206935) ring, a labile tert-butyloxycarbonyl (Boc) protecting group, and a reactive carbon-iodine bond all contribute to its potential for degradation.

Based on information from various chemical suppliers, the following storage conditions are recommended to maximize the shelf-life of this compound:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°C for long-term storage.Minimizes thermal decomposition and slows down potential degradation reactions.
Light Protect from light; store in an amber vial or in the dark.The carbon-iodine bond is susceptible to photolytic cleavage, which can generate radical species and lead to decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and degradation reactions that may be initiated by atmospheric oxygen and moisture.
Moisture Keep in a tightly sealed container in a dry place.Minimizes hydrolysis of the Boc protecting group and other moisture-sensitive degradation pathways.

Short-term storage at room temperature may be acceptable for immediate use, but prolonged exposure to ambient conditions should be avoided.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure suggests several potential degradation pathways under stress conditions such as heat, light, acid, and base.

dot

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation cluster_nucleophilic_substitution Nucleophilic Substitution This compound This compound 3-Iodoazetidine 3-Iodoazetidine This compound->3-Iodoazetidine Acid/Base 1-Boc-azetidin-3-yl radical 1-Boc-azetidin-3-yl radical This compound->1-Boc-azetidin-3-yl radical Light (UV/Vis) 1-Boc-3-azetidinone 1-Boc-3-azetidinone This compound->1-Boc-3-azetidinone Heat Ring-opened products Ring-opened products This compound->Ring-opened products Heat 1-Boc-3-(nucleophile)azetidine 1-Boc-3-(nucleophile)azetidine This compound->1-Boc-3-(nucleophile)azetidine Nucleophiles tert-Butanol tert-Butanol CO2 CO2 Iodine radical Iodine radical

Caption: Proposed degradation pathways for this compound.

  • Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to hydrolysis under acidic conditions, and to a lesser extent, under basic conditions. This would lead to the formation of 3-iodoazetidine, tert-butanol, and carbon dioxide.

  • Photodegradation: The carbon-iodine bond is known to be photolabile.[1] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating a highly reactive 1-Boc-azetidin-3-yl radical and an iodine radical. These radicals can then participate in a variety of subsequent reactions, leading to complex degradation product mixtures.

  • Thermal Degradation: At elevated temperatures, the strained azetidine ring can undergo ring-opening reactions.[2] Additionally, thermal decomposition of the Boc group can occur.[3] Elimination of HI could also lead to the formation of 1-Boc-azetidin-3-one.

  • Nucleophilic Substitution: The iodide is a good leaving group, making the C3 position of the azetidine ring susceptible to nucleophilic attack. Trace nucleophiles in the storage environment could lead to the formation of substituted azetidine derivatives.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve a forced degradation study. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop stability-indicating analytical methods. The following is a proposed workflow for such a study.

dot

Workflow for Stability Assessment Start Start Prepare Solutions Prepare Solutions Start->Prepare Solutions Stress Conditions Stress Conditions Prepare Solutions->Stress Conditions Hydrolytic Stress Hydrolytic Stress Stress Conditions->Hydrolytic Stress Acid/Base Oxidative Stress Oxidative Stress Stress Conditions->Oxidative Stress H2O2 Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress UV/Vis Light Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Heat Analyze Samples Analyze Samples Hydrolytic Stress->Analyze Samples Oxidative Stress->Analyze Samples Photolytic Stress->Analyze Samples Thermal Stress->Analyze Samples HPLC-UV/MS HPLC-UV/MS Analyze Samples->HPLC-UV/MS NMR NMR Analyze Samples->NMR Characterize Degradants Characterize Degradants HPLC-UV/MS->Characterize Degradants NMR->Characterize Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Characterize Degradants->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Caption: Experimental workflow for stability assessment of this compound.

Materials and Equipment
  • This compound (high purity)

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (30%)

  • Forced degradation chamber with controlled temperature, humidity, and light (UV and visible)

  • HPLC system with UV and mass spectrometry (MS) detectors

  • NMR spectrometer

Forced Degradation Protocol
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m² UV) in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Methods:

    • HPLC-UV/MS: Develop a gradient reverse-phase HPLC method to separate the parent compound from its degradation products. A C18 column is a good starting point. The mobile phase could consist of a gradient of water (with 0.1% formic acid) and acetonitrile. UV detection can be used for quantification, while MS detection will aid in the identification of degradants.

    • NMR Spectroscopy: For significant degradants, isolation followed by NMR analysis (¹H, ¹³C) can be used for structural elucidation. In-situ NMR monitoring of the degradation process can also provide valuable kinetic information.[4]

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Assay of this compound (%)Major Degradant(s) (Retention Time)% of Major Degradant(s)Total Impurities (%)
0.1 M HCl, 60°C2485.2D1 (t_R = 2.5 min)10.514.8
0.1 M NaOH, 60°C2492.1D2 (t_R = 3.1 min)5.87.9
3% H₂O₂, RT2495.5D3 (t_R = 4.2 min)3.14.5
80°C (Solid)4898.2D4 (t_R = 5.0 min)1.21.8
80°C (Solution)4894.7D4 (t_R = 5.0 min), D5 (t_R = 6.2 min)3.5, 1.15.3
Photolytic (Solid)-90.3D6 (t_R = 7.1 min)7.29.7
Photolytic (Solution)-82.5D6 (t_R = 7.1 min), D7 (t_R = 8.5 min)12.3, 3.117.5
Dark Control-99.5-<0.10.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

This compound is a valuable but sensitive building block. Its stability is influenced by temperature, light, and the presence of acidic or basic conditions. For optimal use and to ensure the reliability of experimental results, it is imperative to adhere to the recommended storage conditions, including low temperature, protection from light, and an inert atmosphere.

For critical applications in drug development, it is highly recommended to perform a comprehensive stability assessment, including forced degradation studies, to understand the degradation profile of the specific batch of material being used. The development of a validated stability-indicating analytical method is crucial for monitoring the purity of this compound over time and for ensuring the quality of synthetic intermediates and final active pharmaceutical ingredients.

References

alternative synthesis routes for 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Alternative Synthesis Routes for 1-Boc-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of established and alternative synthetic routes for this compound, a crucial building block in medicinal chemistry. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways for enhanced clarity.

Introduction

This compound is a valuable intermediate used in the synthesis of various pharmaceutical compounds. Its strained four-membered ring and the presence of a reactive iodo group make it a versatile scaffold for introducing the azetidine (B1206935) moiety into larger molecules. The development of efficient, scalable, and safe synthesis routes is therefore of significant interest. This guide explores the most common and effective methods for its preparation, primarily starting from 1-Boc-3-hydroxyazetidine.

Route 1: Iodination of 1-Boc-3-hydroxyazetidine via an Appel-type Reaction

This is a direct and high-yielding one-step conversion of the hydroxyl group to an iodide. The reaction typically employs triphenylphosphine (B44618) and iodine, with imidazole (B134444) acting as a base and catalyst.

Experimental Protocol

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5-3 equivalents) are sequentially added.[1][2] The reaction mixture is heated to 100 °C (reflux) and stirred for 1-2 hours.[1][2] After completion, the mixture is cooled to room temperature and quenched with an aqueous sodium bicarbonate solution or water.[1][2] The organic layer is separated, washed with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, and dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1][2] The crude product is then purified by silica (B1680970) gel column chromatography to yield this compound as a clear oil.[1]

Data Summary
Reagent/ParameterMolar EquivalentsConditionsYieldPurityReference
1-Boc-3-hydroxyazetidine1.0Toluene, 100 °C, 1h99%Not specified[1]
Triphenylphosphine2.0
Imidazole3.0
Iodine1.5

Synthesis Workflow

Appel-type iodination of 1-Boc-3-hydroxyazetidine.

Route 2: Two-Step Iodination via Mesylate Intermediate

This alternative route involves the conversion of the hydroxyl group into a better leaving group, typically a mesylate, followed by nucleophilic substitution with an iodide source. This method avoids the use of phosphorus reagents.

Step 2a: Mesylation of 1-Boc-3-hydroxyazetidine

The first step is the formation of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate.

Experimental Protocol A standard protocol involves dissolving 1-Boc-3-hydroxyazetidine (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The solution is cooled to 0 °C, and a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.5-2.0 equivalents) is added. Methanesulfonyl chloride (MsCl) (1.2-1.5 equivalents) is then added dropwise, and the reaction is stirred at 0 °C to room temperature until completion. The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated to give the crude mesylate, which can often be used in the next step without further purification.

Step 2b: Nucleophilic Substitution with Iodide

The mesylate intermediate is converted to the final product.

Experimental Protocol tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate (1 equivalent) and potassium iodide (3 equivalents) are dissolved in dimethylformamide (DMF).[2] The mixture is heated to 110 °C and stirred for 16 hours.[2] After the reaction is complete, the mixture is cooled and concentrated under vacuum. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After concentration, the crude product is purified by column chromatography to afford this compound.[2]

Data Summary
StepReagent/ParameterMolar EquivalentsConditionsYieldReference
2a: Mesylation Methanesulfonyl Chloride~1.2DCM, 0 °C to RTHigh (Typical)(General Protocol)
Triethylamine~1.5
2b: Iodination Potassium Iodide3.0DMF, 110 °C, 16hNot specified[2]
Mesylate Intermediate1.0

Synthesis Workflow

References

The Advent of a Key Synthetic Building Block: A Technical Guide to 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-iodoazetidine has emerged as a pivotal intermediate in medicinal chemistry and drug discovery, offering a versatile scaffold for the introduction of the azetidine (B1206935) moiety into complex molecules. This technical guide provides an in-depth overview of the discovery and first synthesis of this valuable building block. It details the primary synthetic routes, presents quantitative data in a structured format, and offers comprehensive experimental protocols. Furthermore, this document includes key physicochemical and spectroscopic data to aid in its practical application.

Introduction: The Rise of Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug development due to its unique conformational properties and its ability to serve as a bioisosteric replacement for other cyclic and acyclic functionalities. The incorporation of an azetidine scaffold can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, as well as enhanced target-binding affinity. The N-Boc protected 3-iodoazetidine, in particular, provides a stable yet reactive handle for nucleophilic substitution, making it a cornerstone for the synthesis of a diverse array of 3-substituted azetidine derivatives.

Discovery and First Synthesis

The first documented synthesis of this compound (CAS Number: 254454-54-1) appears in the patent literature, with early disclosures found in patents such as WO2006/40182.[1] This compound was developed as a key intermediate for the synthesis of more complex molecules, particularly for applications in drug discovery. Its discovery was driven by the need for a stable and versatile building block to introduce the 3-azetidinyl group.

Two principal synthetic strategies have been established for the preparation of this compound, both starting from the readily available 1-Boc-3-hydroxyazetidine. The first involves a direct iodination of the hydroxyl group, while the second proceeds through an intermediate sulfonate ester.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₄INO₂[1][2]
Molecular Weight 283.11 g/mol [1][2]
Appearance Colorless to brown clear liquid[1]
Boiling Point 282.0 ± 33.0 °C (Predicted)[2][3]
Density 1.63 g/mL[2][3]
Refractive Index 1.5090 to 1.5130[1]
Table 2: Spectroscopic Data for this compound
Spectrum TypeDataReference
¹H NMR See Figure 1[4]
Mass Spectrum (ESI) m/z 284 (M+H)⁺[1]

1H NMR Spectrum of this compound Figure 1: ¹H NMR Spectrum of this compound.[4]

Synthetic Pathways and Experimental Protocols

The following sections provide detailed diagrams and experimental procedures for the two primary synthetic routes to this compound.

Synthesis from 1-Boc-3-hydroxyazetidine (Appel-type Reaction)

This is the most direct and widely cited method for the preparation of this compound. It involves the in-situ formation of a phosphonium (B103445) iodide species which is then displaced by the hydroxyl group of the starting material.

Synthesis_Route_1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1_boc_3_hydroxyazetidine 1-Boc-3-hydroxyazetidine reaction_center 1_boc_3_hydroxyazetidine->reaction_center reagents Triphenylphosphine (B44618) Imidazole (B134444) Iodine reagents->reaction_center conditions Toluene (B28343) 100 °C, 1 h conditions->reaction_center 1_boc_3_iodoazetidine This compound reaction_center->1_boc_3_iodoazetidine Yield: 99%

Caption: Synthesis of this compound from 1-Boc-3-hydroxyazetidine.

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL), imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol) were sequentially added.[1] The resulting mixture was heated to 100 °C and stirred for 1 hour.[1] After cooling to room temperature, the reaction mixture was poured into an aqueous sodium bicarbonate solution (30 mL). Excess triphenylphosphine was quenched by the addition of iodine until the iodine color persisted in the organic layer. The organic layer was separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate. The crude product was purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1 to 1:1) to afford this compound as a clear oil (5.42 g, 99% yield).[1]

Synthesis via a Mesylate Intermediate

An alternative two-step approach involves the conversion of the hydroxyl group to a better leaving group, such as a mesylate, followed by nucleophilic substitution with an iodide salt.

Synthesis_Route_2 cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Iodination 1_boc_3_hydroxyazetidine 1-Boc-3-hydroxyazetidine mesylate_intermediate 1-Boc-3-(methanesulfonyloxy)azetidine 1_boc_3_hydroxyazetidine->mesylate_intermediate CH₂Cl₂ mesyl_chloride Methanesulfonyl Chloride Triethylamine mesyl_chloride->1_boc_3_hydroxyazetidine 1_boc_3_iodoazetidine This compound mesylate_intermediate->1_boc_3_iodoazetidine DMF, 110 °C potassium_iodide Potassium Iodide potassium_iodide->mesylate_intermediate

References

A Technical Guide to the Reactivity Profile of the Carbon-Iodine Bond in 1-Boc-3-Iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Boc-3-iodoazetidine is a pivotal building block in modern medicinal chemistry, primarily due to the versatile reactivity of its carbon-iodine (C-I) bond. This strained, four-membered heterocycle, functionalized with an excellent leaving group, serves as a key intermediate for introducing the azetidine (B1206935) scaffold into complex molecules. The inherent ring strain and the lability of the C-I bond govern its chemical behavior, making it a valuable substrate for a range of transformations including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. This document provides an in-depth analysis of the C-I bond's reactivity, detailed experimental protocols for its key transformations, and a summary of its applications in the synthesis of pharmaceutically relevant compounds.

Introduction: The Azetidine Scaffold and the Role of the C-I Bond

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1] Their incorporation into molecular structures can improve critical pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity. This compound stands out as a particularly useful synthetic intermediate.[2][3] The tert-butyloxycarbonyl (Boc) group provides protection for the nitrogen atom, while the iodo substituent at the 3-position is a highly reactive handle for synthetic diversification.[4]

The reactivity of this compound is dominated by the properties of the C-I bond. The significant difference in electronegativity between carbon and iodine creates a polarized bond, rendering the carbon atom electrophilic. Furthermore, the iodide ion is an excellent leaving group, facilitating nucleophilic displacement. The lability of the C-I bond also makes it an ideal partner in a variety of organometallic cross-coupling reactions.[4][5]

cluster_legend Legend Key_Reactant Reactant/Intermediate Key_Reaction Reaction Type Key_Product Product Class C-I_Bond C-I Bond Properties (Lability, Polarity) Reactivity Governs Reactivity Profile Nucleophilic_Substitution Nucleophilic Substitution Reactivity->Nucleophilic_Substitution Cross_Coupling Cross-Coupling Reactions Reactivity->Cross_Coupling Substituted_Azetidines 3-Substituted Azetidines Nucleophilic_Substitution->Substituted_Azetidines Coupled_Azetidines Azetidine-Aryl/Alkyl Hybrids Cross_Coupling->Coupled_Azetidines

Fig. 1: Logical relationship of C-I bond properties to reactivity.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the iodination of its precursor, 1-Boc-3-hydroxyazetidine. This transformation is typically achieved using a combination of triphenylphosphine (B44618), imidazole (B134444), and elemental iodine, a variation of the Appel reaction.

Experimental Protocol: Synthesis from 1-Boc-3-hydroxyazetidine[2]
  • Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent, e.g., 3.35 g, 19.3 mmol) in toluene (B28343) (approx. 60 mL/g of starting material), sequentially add imidazole (3 equivalents, 3.95 g, 58.0 mmol), triphenylphosphine (2 equivalents, 10.1 g, 38.7 mmol), and iodine (1.5 equivalents, 7.36 g, 29.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to 100 °C for 1 hour.

  • Work-up: Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution. Add additional iodine to the separated organic layer to quench any excess triphenylphosphine until the iodine color persists.

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound as a clear oil.[2] A typical reported yield for this procedure is 99%.[2]

Reactivity Profile and Key Transformations

The C-I bond in this compound is the focal point of its reactivity, enabling a diverse array of synthetic transformations.

Nucleophilic Substitution Reactions

The electrophilic nature of the C-3 carbon and the excellent leaving group ability of iodide make this compound highly susceptible to SN2 reactions. A wide range of nucleophiles can be employed to displace the iodide, providing straightforward access to a variety of 3-substituted azetidines.

Table 1: Representative Nucleophilic Substitution Reactions

Entry Nucleophile Reagent(s) / Conditions Product Type Reference
1 Amines (R-NH₂) Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) 3-Aminoazetidines
2 Phenols (Ar-OH) Base (e.g., Cs₂CO₃), Solvent (e.g., DMF), Heat 3-Phenoxyazetidines [6]
3 Thiols (R-SH) Base (e.g., NaH), Solvent (e.g., THF) 3-Thioetherazetidines General Reactivity
4 Azide (N₃⁻) Sodium Azide (NaN₃), Solvent (e.g., DMF) 3-Azidoazetidines [7]

| 5 | Cyanide (CN⁻) | Sodium Cyanide (NaCN), Solvent (e.g., DMSO) | 3-Cyanoazetidines | General Reactivity |

Note: References may describe analogous reactions on similar scaffolds or general functionalization protocols.

Cross-Coupling Reactions

The C(sp³)-I bond of this compound is an effective handle for various palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the connection of the azetidine ring to aryl, heteroaryl, and alkyl fragments.

Start Reaction Setup (Vial, Stir Bar, Reagents) Reagents Add this compound, Boronic Acid, Pd Catalyst, Base (e.g., K₂CO₃) to Solvent Start->Reagents Inert Sparge with Inert Gas (N₂ or Ar) Reagents->Inert Heat Heat Reaction Mixture (e.g., 80-100 °C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up (Dilute, Extract with Organic Solvent) Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Isolate Pure Product & Characterize (NMR, MS) Purify->Product

Fig. 2: General experimental workflow for a Suzuki cross-coupling reaction.

Table 2: Representative Cross-Coupling Reactions

Entry Reaction Type Coupling Partner Catalyst/Ligand/Base Product Type Reference
1 Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids or Esters Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 3-Arylazetidines [8]
2 Sonogashira Terminal Alkynes Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) 3-Alkynylazetidines [8]
3 Negishi Organozinc Reagents Pd or Ni catalyst 3-Alkyl/Arylazetidines [4]
4 Buchwald-Hartwig Amines, Amides Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) 3-Aminoazetidines [6]

| 5 | Cobalt-Catalyzed | Cyclopropyl/Cyclobutyl Grignard Reagents | Co catalyst | 3-Cycloalkylazetidines |[4] |

Note: References may describe analogous reactions on similar scaffolds or general cross-coupling protocols.

Ring-Opening Reactions

While the Boc-protecting group generally stabilizes the azetidine ring, its inherent strain makes it susceptible to ring-opening under certain conditions.[9][10] The presence of a good leaving group at the C-3 position can facilitate this process, particularly with strong nucleophiles or under Lewis acidic conditions. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substituents on the ring.[9][10] For this compound, nucleophilic attack at the less-hindered C-2 or C-4 positions can lead to ring-opened products, although this is generally a less common pathway compared to direct substitution at C-3.

Conclusion

The carbon-iodine bond in this compound is a linchpin of its synthetic utility. Its well-defined reactivity allows for predictable and efficient functionalization through both nucleophilic substitution and a wide range of cross-coupling reactions. This versatility has established this compound as an indispensable tool for medicinal chemists and drug development professionals, enabling the rapid diversification of scaffolds and the synthesis of novel chemical entities with improved pharmaceutical properties. A thorough understanding of the principles governing the C-I bond's reactivity is crucial for its effective application in the design and synthesis of next-generation therapeutics.

References

Solubility Profile of 1-Boc-3-iodoazetidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the solubility characteristics of 1-Boc-3-iodoazetidine (CAS No. 254454-54-1), a key building block in contemporary drug discovery and organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering insights into solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a versatile synthetic intermediate, characterized by a tert-butoxycarbonyl (Boc) protecting group on the azetidine (B1206935) nitrogen and an iodine atom at the 3-position. Its physicochemical properties, particularly its solubility in common organic solvents, are critical for its effective application in chemical processes. This guide summarizes the available solubility data and provides a standardized experimental protocol for its determination.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 254454-54-1[1][2][3][][5][6]
Molecular Formula C₈H₁₄INO₂[1][2][3][][5]
Molecular Weight 283.11 g/mol [1][][6]
Appearance Light yellow to yellow liquid[1]
Density 1.63 g/cm³[1]

Solubility of this compound

Quantitative solubility data for this compound in a broad range of common organic solvents is not extensively documented in publicly available literature. However, existing data and the general behavior of structurally related N-Boc protected compounds provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.

Solvent ClassSolventSolubility (at ambient temperature)Remarks
Amide Dimethylformamide (DMF)Expected to be solubleN-Boc protected compounds generally show good solubility in polar aprotic solvents.
Sulfoxide (B87167) Dimethyl sulfoxide (DMSO)100 mg/mLUltrasonic assistance may be required.[1]
Alcohols Methanol, EthanolExpected to be solubleThe polar nature of alcohols should facilitate dissolution.
Ethers Tetrahydrofuran (THF), Diethyl etherExpected to be solubleGeneral solubility of N-Boc protected compounds.[7]
Esters Ethyl acetateExpected to be solubleA common solvent for reactions and purifications involving N-Boc compounds.[2]
Halogenated Dichloromethane (DCM), ChloroformExpected to be solubleN-Boc protected amino acids are typically soluble in chlorinated solvents.[7]
In Vivo Formulations 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA clear solution is obtained.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLA clear solution is obtained.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA clear solution is obtained.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[8][9]

4.1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

4.2. Materials and Equipment:

  • This compound (high purity)

  • High-purity organic solvent of choice

  • Analytical balance

  • Thermostatic shaker or orbital shaker with temperature control

  • Calibrated positive displacement pipettes

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware

4.3. Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze the standards using a validated analytical method (e.g., HPLC-UV) and construct a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

    • Record the initial mass of the compound.

  • Equilibration:

    • Accurately pipette a known volume of the selected organic solvent into the vial containing the excess solute.

    • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as for the calibration standards.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Supersaturated Sample (Excess Solute + Solvent) start->prep_sample analyze_standards Analyze Standards (e.g., HPLC-UV) prep_standards->analyze_standards equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_sample->equilibrate settle Allow Solid to Settle equilibrate->settle filter Withdraw and Filter Supernatant settle->filter analyze_sample Analyze Filtered Sample filter->analyze_sample calibration_curve Generate Calibration Curve analyze_standards->calibration_curve calibration_curve->analyze_sample calculate Calculate Solubility analyze_sample->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for 1-Boc-3-iodoazetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-iodoazetidine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the Boc-protected nitrogen and the reactive iodine at the 3-position allows for a wide range of chemical modifications, making it an attractive starting material for drug discovery programs. The strained four-membered azetidine (B1206935) ring system introduces unique conformational constraints and can serve as a bioisostere for other cyclic and acyclic moieties, often leading to improved pharmacological properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of phosphodiesterase 9A (PDE9A) inhibitors.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its ability to serve as a versatile intermediate for the introduction of the 3-azetidinyl moiety into target molecules. This is typically achieved through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

1. Synthesis of 3-Substituted Azetidines:

The iodine atom at the C-3 position is a good leaving group, readily displaced by various nucleophiles. This allows for the synthesis of a diverse range of 3-substituted azetidines, including:

  • 3-Aminoazetidines: Through reaction with amines.

  • 3-Oxyazetidines: Through reaction with alcohols or phenols.

  • 3-Thioazetidines: Through reaction with thiols.

  • 3-Aryl/Heteroaryl-azetidines: Through cross-coupling reactions.

These 3-substituted azetidines are key components in a variety of biologically active compounds, including enzyme inhibitors and central nervous system (CNS) agents.[1]

2. Role in the Development of PDE9A Inhibitors:

Phosphodiesterase 9A (PDE9A) is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is implicated in various physiological processes, including neuronal function.[1][2] Inhibition of PDE9A leads to an increase in intracellular cGMP levels, a mechanism that is being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease.[2] this compound has been utilized as a building block in the synthesis of potent and selective PDE9A inhibitors.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 1-Boc-3-hydroxyazetidine.[4]

Materials:

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add triphenylphosphine (2.0 eq) and imidazole (3.0 eq).

  • Add elemental iodine (3.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/diethyl ether gradient) to obtain this compound.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid. This reaction is a powerful method for the formation of C-C bonds.[5][6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is a versatile method for the formation of C-N bonds.[7][8][9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos, a Josiphos-type ligand)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the ligand, and the base.

  • Add the solvent, followed by this compound (1.0 eq) and the amine (1.2-1.5 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize quantitative data for representative PDE9A inhibitors, some of which incorporate azetidine-like moieties, illustrating the potency that can be achieved with this structural class.

Table 1: In Vitro Activity of Representative PDE9A Inhibitors

CompoundTargetIC₅₀ (nM)Reference
Compound 3r PDE9A0.6[3]
(R)-BAY73-6691 PDE9A22[10]
(S)-BAY73-6691 PDE9A88[10]
Compound 11a AChE/PDE9A530 (PDE9A)[11]
Compound 11b AChE/PDE9A285 (PDE9A)[11]

Visualizations

cGMP Signaling Pathway and PDE9A Inhibition

The following diagram illustrates the role of PDE9A in the cGMP signaling pathway and the mechanism of action of PDE9A inhibitors.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Natriuretic Peptides (NPs) NPR Natriuretic Peptide Receptor (NPR) NP->NPR Binds to pGC Particulate Guanylyl Cyclase (pGC) NPR->pGC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by pGC PDE9A PDE9A cGMP->PDE9A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE9A->5'-GMP Produces Cellular_Response Downstream Cellular Responses PKG->Cellular_Response Phosphorylates Targets PDE9A_Inhibitor PDE9A Inhibitor (e.g., Azetidine derivative) PDE9A_Inhibitor->PDE9A Inhibits

Caption: cGMP signaling pathway and the inhibitory action of PDE9A inhibitors.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical experimental workflow for the Suzuki or Buchwald-Hartwig cross-coupling reactions involving this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature (80-120 °C) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure 3-Substituted Azetidine Derivative Purification->Product

References

The Versatile Building Block: 1-Boc-3-iodoazetidine for the Synthesis of sp3-Rich Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – In the ever-evolving landscape of drug discovery and medicinal chemistry, the demand for novel molecular scaffolds with three-dimensional complexity is paramount. The incorporation of sp3-rich fragments into drug candidates has been shown to improve physicochemical properties, enhance binding affinity, and reduce off-target effects. As a key reagent in this pursuit, 1-Boc-3-iodoazetidine has emerged as a versatile and highly valuable building block for the synthesis of a diverse array of sp3-rich molecular architectures. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.

Introduction to this compound

This compound is a four-membered heterocyclic compound protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom and functionalized with an iodine atom at the 3-position. This unique structure offers a stable yet reactive platform for a variety of chemical transformations. The strained azetidine (B1206935) ring imparts a rigid, three-dimensional conformation, while the iodo group serves as a versatile handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The Boc protecting group ensures stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization of the nitrogen atom.

Key Applications and Protocols

The utility of this compound is demonstrated in its application in several key synthetic transformations, including nucleophilic substitutions and various cross-coupling reactions. These methods enable the introduction of a wide range of functional groups, leading to the generation of novel sp3-rich fragments with significant potential in drug discovery programs.

Nucleophilic Substitution Reactions

The electrophilic carbon bearing the iodine atom in this compound is susceptible to attack by a variety of nucleophiles. This allows for the straightforward introduction of amine, thiol, and other functionalities.

This protocol details the reaction of this compound with primary and secondary amines to yield the corresponding 3-amino-azetidine derivatives.

Experimental Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add the desired amine (1.2-2.0 eq) and a base such as potassium carbonate or triethylamine (B128534) (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-amino-1-Boc-azetidine derivative.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃ACN801285
2BenzylamineEt₃NDMF60892
3MorpholineK₂CO₃ACN801688
4PiperidineEt₃NDMF701090

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

G cluster_workflow Nucleophilic Substitution Workflow start 1. Dissolve Reagents heat 2. Heat Reaction start->heat Add amine & base monitor 3. Monitor Progress heat->monitor workup 4. Workup monitor->workup Reaction complete purify 5. Purify Product workup->purify end Final Product purify->end G cluster_suzuki Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + this compound Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-Ar' Product RedElim->Product ArylIodide This compound BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal + Base Base Base

Application Notes and Protocols for the Synthesis of Phosphodiesterase 9A Inhibitors Using 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] Inhibition of PDE9A has emerged as a promising therapeutic strategy for the treatment of various central nervous system disorders, including Alzheimer's disease, by modulating cGMP signaling pathways.[3][4] This document provides detailed application notes and protocols for the synthesis of potent PDE9A inhibitors based on a pyrazolopyrimidinone (B8486647) scaffold, utilizing 1-Boc-3-iodoazetidine as a key building block for introducing an azetidine (B1206935) moiety. The azetidine ring is a valuable structural motif in medicinal chemistry, often imparting desirable pharmacokinetic properties to drug candidates.

The synthetic strategy involves a three-step process:

  • Synthesis of a key intermediate , 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Nucleophilic aromatic substitution of the chloro-intermediate with 1-Boc-3-aminoazetidine.

  • Deprotection of the Boc group to yield the final 6-(azetidin-3-ylamino)-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one inhibitor.

PDE9A Signaling Pathway

PDE9A is a key enzyme in the cGMP signaling cascade. It specifically hydrolyzes cGMP, thus terminating its downstream effects. By inhibiting PDE9A, the intracellular concentration of cGMP increases, leading to the activation of protein kinase G (PKG) and subsequent modulation of cellular functions.

PDE9A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Signal e.g., Natriuretic Peptides Receptor Guanylate Cyclase Receptor Signal->Receptor Activates cGMP cGMP Receptor->cGMP Converts GTP GTP GTP->Receptor PDE9A PDE9A cGMP->PDE9A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE9A->GMP Cellular_Response Downstream Cellular Effects PKG->Cellular_Response Phosphorylates Targets PDE9A_Inhibitor PDE9A Inhibitor (e.g., Azetidinyl- pyrazolopyrimidinone) PDE9A_Inhibitor->PDE9A Inhibits

Figure 1: PDE9A Signaling Pathway

Experimental Protocols

Step 1: Synthesis of 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This procedure outlines the synthesis of the key chloropyrazolopyrimidinone intermediate.

Materials:

  • 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

  • Urea (B33335)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

Procedure:

  • Cyclization: A mixture of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated at 180-190 °C for 4 hours. After cooling, the solid is triturated with hot water, filtered, and dried to afford 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

  • Chlorination: To a suspension of 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent) in toluene, N,N-dimethylaniline (1.2 equivalents) is added. The mixture is heated to 80 °C, and phosphorus oxychloride (3 equivalents) is added dropwise. The reaction mixture is then refluxed for 4 hours. After cooling, the mixture is poured onto crushed ice and extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Step 2: Synthesis of tert-butyl 3-((1-cyclopentyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)azetidine-1-carboxylate

This step involves the nucleophilic aromatic substitution of the chloro-intermediate with 1-Boc-3-aminoazetidine. 1-Boc-3-aminoazetidine can be prepared from this compound and a suitable amine source or obtained commercially.

Materials:

  • 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • 1-Boc-3-aminoazetidine

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or 2-propanol

Procedure:

  • To a solution of 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in DMF or 2-propanol, add 1-Boc-3-aminoazetidine (1.2 equivalents) and triethylamine (2 equivalents).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-((1-cyclopentyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)azetidine-1-carboxylate.

Step 3: Synthesis of 6-(azetidin-3-ylamino)-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This final step involves the deprotection of the Boc group to yield the target PDE9A inhibitor.

Materials:

  • tert-butyl 3-((1-cyclopentyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • OR

  • 4M HCl in 1,4-dioxane (B91453)

Procedure (TFA Method):

  • Dissolve the Boc-protected intermediate (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of methanol (B129727) and precipitated by the addition of diethyl ether.

  • The solid is collected by filtration and dried under vacuum to yield the trifluoroacetate (B77799) salt of the final product.

Procedure (HCl in Dioxane Method):

  • Dissolve the Boc-protected intermediate (1 equivalent) in 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 2-6 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to give the hydrochloride salt of the final product.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Deprotection A 5-Amino-1-cyclopentyl- 1H-pyrazole-4-carboxamide B 1-Cyclopentyl-1H-pyrazolo[3,4-d]- pyrimidine-4,6(5H,7H)-dione A->B Urea, 180-190°C C 6-Chloro-1-cyclopentyl-1H-pyrazolo- [3,4-d]pyrimidin-4(5H)-one B->C POCl₃, N,N-dimethylaniline E Boc-protected Intermediate C->E TEA or DIPEA, DMF D 1-Boc-3-aminoazetidine D->E F Final PDE9A Inhibitor (Azetidinyl-pyrazolopyrimidinone) E->F TFA/DCM or HCl/Dioxane

Figure 2: Synthetic Workflow for PDE9A Inhibitor

Data Presentation

The inhibitory activity of the synthesized compounds against PDE9A is determined using a standard enzymatic assay. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR Group on Pyrazolopyrimidinone CorePDE9A IC₅₀ (nM)Reference
BAY 73-6691 (R)-3,3,3-trifluoro-2-methylpropyl55[5]
Compound 28 (S)-1-(4-methoxyphenyl)ethylamino21[6]
Azetidinyl Analog (Predicted) Azetidin-3-ylaminoTo be determined-

Note: The IC₅₀ value for the azetidinyl analog is a predicted target value based on the potency of similar compounds. Actual values must be determined experimentally.

Conclusion

The protocols described in this document provide a comprehensive guide for the synthesis of novel PDE9A inhibitors featuring an azetidine moiety, starting from this compound as a key building block. These application notes are intended to facilitate the discovery and development of new therapeutic agents targeting the PDE9A enzyme for the treatment of neurological disorders. Researchers are encouraged to optimize the reaction conditions for their specific substrates and to perform thorough characterization and biological evaluation of the synthesized compounds.

References

Application Notes and Protocols for Coupling Reactions Involving 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 1-Boc-3-iodoazetidine, a versatile building block in medicinal chemistry and drug discovery. The protocols detailed herein are intended to serve as a guide for the synthesis of novel 3-substituted azetidine (B1206935) derivatives.

Introduction

This compound is a valuable synthetic intermediate due to the presence of the Boc-protected azetidine ring, a sought-after motif in modern drug design for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The iodo-substituent at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. This document outlines protocols for key coupling reactions including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the azetidine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a 3:1 mixture of DME and water, is then added. The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidtert-Butyl 3-phenylazetidine-1-carboxylate75-85
24-Methoxyphenylboronic acidtert-Butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate80-90
33-Pyridinylboronic acidtert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate60-70
42-Thienylboronic acidtert-Butyl 3-(thiophen-2-yl)azetidine-1-carboxylate70-80

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants This compound Arylboronic acid Base (e.g., Na2CO3) Heating Heat to 80-90 °C Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Degassed Solvent (e.g., DME/H2O) Solvent->Heating Stirring Stir for 12-24h under Inert Atmosphere Heating->Stirring Extraction Dilute with EtOAc Wash with H2O, Brine Stirring->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product 3-Aryl-1-Boc-azetidine Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of 3-alkynyl-azetidine derivatives, which are valuable precursors for further synthetic transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF are added the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.04-0.1 equiv.). An amine base, such as triethylamine (B128534) or diisopropylethylamine (2.0-3.0 equiv.), is then added. The reaction mixture is stirred at room temperature to 50 °C for 4-12 hours under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylenetert-Butyl 3-(phenylethynyl)azetidine-1-carboxylate80-90
2Trimethylsilylacetylenetert-Butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate85-95
3Propargyl alcoholtert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)azetidine-1-carboxylate70-80
41-Hexynetert-Butyl 3-(hex-1-yn-1-yl)azetidine-1-carboxylate75-85

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R-Pd(II)-I(L2) (R = Azetidinyl) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation DiorganoPd(II) R-Pd(II)-C≡CR'(L2) Transmetalation->DiorganoPd(II) RedElim Reductive Elimination DiorganoPd(II)->RedElim RedElim->Pd(0)L2 Product R-C≡CR' RedElim->Product This compound This compound This compound->OxAdd Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Transmetalation

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 3-aminoazetidine derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 0.02-0.1 equiv.), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equiv.). The vial is sealed, and a dry, degassed solvent like toluene (B28343) or dioxane is added. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through celite, and concentrated. The residue is purified by flash column chromatography to afford the desired 3-aminoazetidine product.

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineProductYield (%)
1Anilinetert-Butyl 3-(phenylamino)azetidine-1-carboxylate70-80
2Morpholinetert-Butyl 3-morpholinoazetidine-1-carboxylate80-90
3Benzylaminetert-Butyl 3-(benzylamino)azetidine-1-carboxylate75-85
4Piperidinetert-Butyl 3-(piperidin-1-yl)azetidine-1-carboxylate80-90

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method offers a high degree of functional group tolerance and is effective for the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds.

Experimental Protocol: General Procedure for Negishi Coupling

Preparation of the Organozinc Reagent: To a suspension of zinc dust (2.0 equiv.) in anhydrous THF under an inert atmosphere, is added 1,2-dibromoethane (B42909) (0.1 equiv.) and the mixture is heated to 60 °C for 10 minutes. After cooling, chlorotrimethylsilane (B32843) (0.1 equiv.) is added, and the mixture is stirred for 15 minutes. The aryl or alkyl halide (1.5 equiv.) is then added, and the mixture is stirred at room temperature or gentle heat until the formation of the organozinc reagent is complete (monitored by GC analysis of quenched aliquots).

Coupling Reaction: In a separate flask, a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), is dissolved in anhydrous THF. To this is added the solution of the freshly prepared organozinc reagent, followed by a solution of this compound (1.0 equiv.) in THF. The reaction mixture is stirred at room temperature to 50 °C for 6-18 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.

Table 4: Negishi Coupling of this compound with Various Organozinc Reagents

EntryOrganozinc ReagentProductYield (%)
1Phenylzinc chloridetert-Butyl 3-phenylazetidine-1-carboxylate70-80
22-Thienylzinc bromidetert-Butyl 3-(thiophen-2-yl)azetidine-1-carboxylate65-75
3Benzylzinc chloridetert-Butyl 3-benzylazetidine-1-carboxylate70-80
4Ethylzinc bromidetert-Butyl 3-ethylazetidine-1-carboxylate60-70

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Relationship between Key Coupling Reactions

Coupling_Reactions cluster_C_C C-C Bond Formation cluster_C_N C-N Bond Formation AzetidineCore This compound (Starting Material) Suzuki Suzuki-Miyaura (+ Arylboronic Acid) AzetidineCore->Suzuki Sonogashira Sonogashira (+ Terminal Alkyne) AzetidineCore->Sonogashira Negishi Negishi (+ Organozinc Reagent) AzetidineCore->Negishi Buchwald Buchwald-Hartwig (+ Amine) AzetidineCore->Buchwald 3-Aryl-azetidine 3-Aryl-azetidine Suzuki->3-Aryl-azetidine Product 3-Alkynyl-azetidine 3-Alkynyl-azetidine Sonogashira->3-Alkynyl-azetidine Product 3-Aryl/Alkyl-azetidine 3-Aryl/Alkyl-azetidine Negishi->3-Aryl/Alkyl-azetidine Product 3-Amino-azetidine 3-Amino-azetidine Buchwald->3-Amino-azetidine Product

Caption: Overview of key coupling reactions of this compound.

Conclusion

The protocols and data presented in these application notes demonstrate the versatility of this compound as a key building block for the synthesis of a diverse range of 3-substituted azetidines. These palladium-catalyzed coupling reactions offer reliable and efficient methods for the construction of novel molecular scaffolds of interest to the pharmaceutical and agrochemical industries. The provided procedures serve as a solid foundation for further optimization and exploration of the chemical space around the azetidine core. Researchers are encouraged to adapt and refine these methods to suit their specific synthetic targets.

Application Notes and Protocols for N-Alkylation of Amines with 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine (B1206935) motif is a valuable structural component in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility, metabolic stability, and basicity to lead compounds. The N-alkylation of amines with 1-Boc-3-iodoazetidine is a key synthetic transformation for introducing this desirable four-membered ring system. This protocol outlines a general and robust method for the synthesis of N-(1-Boc-azetidin-3-yl) substituted amines, which are versatile intermediates in the development of novel therapeutics. This compound serves as a reactive electrophile, readily undergoing nucleophilic substitution with a diverse range of primary and secondary amines.

Reaction Principle

The core of this protocol is a nucleophilic substitution (SN2) reaction. The amine nucleophile attacks the carbon atom bearing the iodine in this compound. The reaction is typically facilitated by a non-nucleophilic base, which neutralizes the hydroiodic acid (HI) byproduct, driving the reaction to completion. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen prevents its participation in the reaction and can be readily removed under acidic conditions for further functionalization.

Experimental Workflow

A visual representation of the general experimental workflow is provided below.

experimental_workflow Experimental Workflow for N-Alkylation of Amines reagents Combine Amine, this compound, Base, and Solvent reaction Stir at Specified Temperature (e.g., Room Temperature to 65°C) reagents->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Work-up: - Quench with Water - Extract with Organic Solvent monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification characterization Characterization of Product (NMR, MS) purification->characterization

Caption: General workflow for the N-alkylation of amines with this compound.

Detailed Experimental Protocol

Materials:

  • Amine (primary or secondary)

  • This compound

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dichloromethane (DCM))

  • Water (for work-up)

  • Organic solvent for extraction (e.g., Ethyl acetate (B1210297) (EtOAc) or DCM)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical instruments for reaction monitoring and product characterization (TLC, LC-MS, NMR)

General Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.). Dissolve the amine in the chosen anhydrous solvent (e.g., MeCN or DCM).

  • Addition of Reagents: Add the non-nucleophilic base (1.5 - 2.0 eq.) to the amine solution, followed by the addition of this compound (1.0 - 1.2 eq.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the amine's reactivity) for the required time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM) three times.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Data Presentation: N-Alkylation of Various Amines

The following tables summarize typical reaction conditions and yields for the N-alkylation of different classes of amines with this compound.

Table 1: N-Alkylation of Primary Aliphatic Amines

EntryAmineBase (eq.)SolventTemp. (°C)Time (h)Yield (%)
1BenzylamineDIPEA (1.5)MeCN601285-95
2CyclohexylamineTEA (2.0)DCMRT2470-80
3n-ButylamineDIPEA (1.5)MeCN501680-90

Table 2: N-Alkylation of Secondary Aliphatic Amines

| Entry | Amine | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :---: | :--- | :--- | :---: | :---: | :---: | | 1 | Diethylamine | DIPEA (2.0) | MeCN | 65 | 24 | 60-70 | | 2 | Piperidine | TEA (2.0) | DCM | RT | 18 | 75-85 | | 3 | Morpholine | DIPEA (2.0) | MeCN | 65 | 20 | 70-80 |

Table 3: N-Alkylation of Aromatic and Heterocyclic Amines

| Entry | Amine | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :---: | :--- | :--- | :---: | :---: | :---: | | 1 | Aniline | K₂CO₃ (2.0) | DMF | 80 | 24 | 50-60 | | 2 | 4-Methoxyaniline | DIPEA (2.0) | MeCN | 70 | 18 | 65-75 | | 3 | Indole (N-alkylation) | NaH (1.2) | THF | RT | 12 | 80-90 | | 4 | Pyrazole (N-alkylation) | K₂CO₃ (2.0) | DMF | 80 | 16 | 75-85 |

Note: The yields and reaction conditions presented in the tables are based on representative literature procedures and may require optimization for specific substrates.

Safety Precautions

  • This compound is an alkylating agent and should be handled with care.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The bases used (DIPEA, TEA) are corrosive and volatile; handle them in a fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of amines with this compound. The presented workflow, along with the tabulated data for various amine substrates, offers a valuable resource for researchers in the field of medicinal chemistry and drug development. The versatility and reliability of this reaction make it a cornerstone for the synthesis of novel azetidine-containing compounds with potential therapeutic applications.

Application of 1-Boc-3-iodoazetidine in Parallel Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-3-iodoazetidine is a versatile building block in medicinal chemistry and drug discovery, primarily utilized for the synthesis of novel azetidine-containing compounds. The azetidine (B1206935) scaffold is of significant interest in drug development due to its ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensional character, to lead compounds. This application note provides detailed protocols and guidelines for the use of this compound in parallel synthesis to generate diverse libraries of 3-substituted azetidine derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

The inherent reactivity of the iodo group at the 3-position of the azetidine ring allows for a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability during these transformations and can be readily removed under acidic conditions for further derivatization.

Core Synthetic Strategies for Library Generation

Parallel synthesis with this compound enables the rapid generation of a multitude of analogs from a common intermediate. The primary strategies for diversification involve the displacement of the iodide with various nucleophiles and through transition metal-catalyzed cross-coupling reactions.

A general workflow for the parallel synthesis of 3-substituted azetidine libraries is depicted below. This process typically involves the reaction of this compound with a diverse set of building blocks (nucleophiles or coupling partners) in a multi-well plate format, followed by parallel work-up and purification.

G cluster_0 Library Synthesis Workflow reagent This compound reaction_plate Parallel Reaction in 96-well plate reagent->reaction_plate building_blocks Diverse Building Blocks (Nucleophiles/Coupling Partners) building_blocks->reaction_plate workup Parallel Work-up (e.g., SPE, LLE) reaction_plate->workup purification Parallel Purification (e.g., Prep-HPLC) workup->purification library 3-Substituted Azetidine Library purification->library G start This compound + Ar-XH product 1-Boc-3-(XAr)-azetidine start->product Base, Solvent Heat G start This compound + Ar-Si(OR)₃ product 1-Boc-3-aryl-azetidine start->product Pd catalyst, Ligand Base, Solvent, Heat

The Role of 1-Boc-3-iodoazetidine in Lead Optimization for Central Nervous System (CNS) Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective Central Nervous System (CNS) drugs is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB). Lead optimization in CNS drug discovery, therefore, heavily relies on the strategic incorporation of molecular scaffolds that can favorably modulate physicochemical properties such as lipophilicity, polar surface area (PSA), and metabolic stability. The azetidine (B1206935) moiety, a four-membered saturated heterocycle, has emerged as a valuable building block in medicinal chemistry for its ability to impart desirable drug-like properties. Specifically, 1-Boc-3-iodoazetidine serves as a key synthetic intermediate, enabling the introduction of the azetidine ring into lead compounds to enhance their potential as CNS drug candidates.

This document provides detailed application notes and experimental protocols on the utility of this compound in the lead optimization phase of CNS drug discovery. It will cover the synthetic versatility of this reagent, its impact on key pharmacokinetic and pharmacodynamic parameters, and provide practical guidance for its application in the laboratory.

Strategic Incorporation of the Azetidine Moiety for CNS Drug Properties

The incorporation of an azetidine ring, facilitated by reagents like this compound, can significantly influence the properties of a lead compound in several ways beneficial for CNS drug development:

  • Improved Physicochemical Properties: The rigid, three-dimensional nature of the azetidine scaffold can help to optimize lipophilicity (logP) and reduce the number of rotatable bonds, which are critical parameters for BBB penetration. The nitrogen atom can also act as a hydrogen bond acceptor, influencing solubility and target interactions.

  • Enhanced Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to an improved pharmacokinetic profile.

  • Vector for Target Engagement: The 3-position of the azetidine ring provides a convenient point for substitution, allowing for the precise orientation of pharmacophoric groups to interact with specific CNS targets.

Application Example: Histamine (B1213489) H3 Receptor Agonists

A compelling example of the application of the 3-aminoazetidine scaffold, derivable from this compound, is in the development of potent and selective histamine H3 receptor (H3R) agonists with CNS activity. The H3 receptor is a key target for the treatment of various neurological and psychiatric disorders.

In a lead optimization campaign, the introduction of a 3-aminoazetidinyl group at the 4-position of a pyrimidine (B1678525) core led to compounds with high affinity and in vivo efficacy. The azetidine nitrogen allows for crucial interactions within the receptor binding pocket, while the overall molecular properties are maintained within a range suitable for CNS penetration.

Quantitative Data Summary:

The following table summarizes the impact of the azetidinyl moiety on the pharmacokinetic and pharmacodynamic properties of a lead series of H3R agonists.

Compound IDStructureH3R Binding Affinity (Ki, nM)In Vivo Target Occupancy (ED50, mg/kg)Brain/Plasma Ratio
Lead 1 Pyrimidine core with flexible side chain50>100.2
AZ-1 Pyrimidine core with 3-aminoazetidinyl group2.51.51.1
AZ-2 Optimized 3-aminoazetidinyl analog0.80.52.3

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-aminoazetidine from this compound

This protocol describes the conversion of this compound to a versatile amine intermediate via a nucleophilic substitution reaction.

Materials:

  • This compound

  • Ammonia (B1221849) (7 N solution in methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DCM (10 mL) in a sealed tube, add a 7 N solution of ammonia in methanol (B129727) (10 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between DCM (20 mL) and saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: DCM/methanol gradient) to afford N-Boc-3-aminoazetidine.

Protocol 2: Synthesis of an Azetidinyl-Pyrimidine CNS Drug Candidate

This protocol outlines the coupling of the synthesized N-Boc-3-aminoazetidine with a chlorinated pyrimidine core, a key step in the synthesis of H3R agonists.

Materials:

Procedure:

  • To a solution of 2-amino-4-chloro-6-methylpyrimidine (1.0 mmol) and N-Boc-3-aminoazetidine (1.2 mmol) in DMF (5 mL), add DIPEA (3.0 mmol).

  • Heat the reaction mixture at 120 °C for 16 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected azetidinyl-pyrimidine intermediate.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to obtain the final active compound.

Visualizations

Signaling Pathway of H3 Receptor Modulation

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Histamine_Release Histamine Release Histamine Histamine Histamine_Release->Histamine H3R_Agonist Azetidinyl-Pyrimidine (H3R Agonist) H3_Receptor Histamine H3 Receptor (Autoreceptor) H3R_Agonist->H3_Receptor Binds to Ca_Channel Ca2+ Channel H3_Receptor->Ca_Channel Inhibits AC Adenylate Cyclase H3_Receptor->AC Inhibits Ca_Channel->Histamine_Release Triggers cAMP ↓ cAMP AC->cAMP Histamine->H3_Receptor Feedback Inhibition Postsynaptic_Receptors Postsynaptic Receptors Histamine->Postsynaptic_Receptors G cluster_0 Synthesis cluster_1 Screening & Optimization Start This compound Intermediate N-Boc-3-aminoazetidine Start->Intermediate Nucleophilic Substitution Coupling Coupling with Pyrimidine Core Intermediate->Coupling Final_Compound Azetidinyl-Pyrimidine Analog Library Coupling->Final_Compound In_Vitro In Vitro Assays (Binding, Functional) Final_Compound->In_Vitro In_Vitro->Final_Compound Feedback ADME ADME/PK Studies (Permeability, Stability) In_Vitro->ADME SAR-driven Iteration ADME->Final_Compound Feedback In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Optimized_Lead Optimized Lead Candidate In_Vivo->Optimized_Lead

Synthesis of Novel Azetidine-Containing Scaffolds from 1-Boc-3-iodoazetidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel azetidine-containing scaffolds, utilizing the versatile building block, 1-Boc-3-iodoazetidine. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to afford a diverse range of 3-substituted azetidine (B1206935) derivatives. These scaffolds are of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the azetidine moiety.[1]

Introduction

The azetidine ring is a valuable saturated heterocycle in modern drug discovery, offering a unique three-dimensional profile that can enhance metabolic stability, aqueous solubility, and target engagement.[2] this compound serves as a key intermediate for the introduction of this desirable scaffold. The electron-withdrawing nature of the Boc-protecting group and the presence of the iodo leaving group at the 3-position make it an excellent substrate for various C-C and C-N bond-forming reactions. This guide details the synthesis of 3-aryl, 3-alkynyl, and 3-aminoazetidine derivatives, which are precursors to a wide array of complex molecules with potential therapeutic applications, including as kinase and G-protein coupled receptor (GPCR) inhibitors.[2][3]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by LC-MS.

Synthesis of 3-Arylazetidines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp³) bonds, enabling the synthesis of 3-arylazetidines.[4]

Protocol:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.) or PdCl₂(dppf) (0.05-0.1 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF) and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-Boc-azetidine.

Synthesis of 3-Alkynylazetidines via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, providing access to 3-alkynylazetidine scaffolds.[5][6]

Protocol:

  • To a dry reaction vessel, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.05-0.1 equiv.).

  • Add a suitable solvent such as anhydrous THF or DMF.

  • Add a base, typically an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature to 50 °C until completion (typically 2-8 hours).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 3-Aminoazetidines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 3-aminoazetidines.[7][8][9]

Protocol:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.1 equiv.), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.5 equiv.).

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various azetidine scaffolds. Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90675-85
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O100870-80
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O851065-75
42-Thienylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O95672-82

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHFRT480-90
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂CuIDIPEADMF40385-95
3Propargyl alcoholPd(PPh₃)₂Cl₂CuITEATHFRT670-80
41-HexynePd(PPh₃)₂Cl₂CuIDIPEADMF50575-85

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene1001270-80
2AnilinePd₂(dba)₃BINAPCs₂CO₃Dioxane1101860-70
3BenzylaminePd₂(dba)₃SPhosK₃PO₄Toluene1001665-75
4PiperidinePd₂(dba)₃XPhosNaOtBuDioxane901075-85

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and a potential application of the synthesized azetidine scaffolds in a biological signaling pathway.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Azetidine Scaffolds cluster_deprotection Deprotection cluster_final Final Products start This compound suzuki Suzuki-Miyaura (Arylboronic Acid, Pd catalyst, Base) start->suzuki sonogashira Sonogashira (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd catalyst, Ligand, Base) start->buchwald aryl_azetidine 3-Aryl-1-Boc-azetidine suzuki->aryl_azetidine alkynyl_azetidine 3-Alkynyl-1-Boc-azetidine sonogashira->alkynyl_azetidine amino_azetidine 3-Amino-1-Boc-azetidine buchwald->amino_azetidine deprotection Boc Deprotection (e.g., TFA/DCM) aryl_azetidine->deprotection alkynyl_azetidine->deprotection amino_azetidine->deprotection final_aryl 3-Arylazetidine deprotection->final_aryl final_alkynyl 3-Alkynylazetidine deprotection->final_alkynyl final_amino 3-Aminoazetidine deprotection->final_amino

Caption: Experimental workflow for the synthesis of novel azetidine scaffolds.

G cluster_pathway Kinase Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (RTK) adp ADP receptor->adp kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade P growth_factor Growth Factor growth_factor->receptor azetidine_inhibitor Azetidine-based Kinase Inhibitor azetidine_inhibitor->receptor Binds to ATP-binding site atp ATP atp->receptor cellular_response Cellular Response (Proliferation, Survival) kinase_cascade->cellular_response

References

Application Notes: 1-Boc-3-iodoazetidine in the Synthesis of Bioactive Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine (B1206935) scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique structural properties, arising from a balance of ring strain and stability, allow it to serve as a versatile building block for introducing conformational rigidity and improving physicochemical properties in drug candidates.[1] 1-Boc-3-iodoazetidine is a key synthetic intermediate, providing a reliable and efficient means to incorporate the azetidine moiety into a wide range of molecular architectures. This document outlines its synthesis and application in the development of several classes of bioactive small molecules, including inhibitors for oncology and infectious diseases.

Synthesis of this compound

The most common and high-yielding synthesis of this compound proceeds from the commercially available N-Boc-3-hydroxyazetidine. The reaction involves an iodine-triphenylphosphine-imidazole system to convert the hydroxyl group into a more reactive iodide.

Experimental Protocol: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate
  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (B28343) (200 mL), sequentially add imidazole (B134444) (3.95 g, 58.0 mmol), triphenylphosphine (B44618) (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol).[2]

  • Heat the reaction mixture to 100 °C and maintain for 1 hour.[2]

  • Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution (30 mL).[2]

  • Add iodine to quench any excess triphenylphosphine until the iodine color persists in the organic layer.[2]

  • Separate the organic layer, wash with saturated aqueous sodium thiosulfate, and dry over anhydrous sodium sulfate.[2]

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to yield this compound as a clear oil (5.42 g, 99% yield).[2]

G reactant N-Boc-3-hydroxyazetidine reagents Imidazole, PPh₃, I₂ Toluene, 100°C, 1h reactant->reagents product This compound reagents->product 99% Yield

Caption: Synthesis of this compound.

Application Note 1: Synthesis of Azetidine-Containing PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective against tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] Incorporating rigid linkers like azetidine can limit conformational flexibility, potentially leading to entropically favorable binding to the target protein and increased potency.[3] this compound serves as an excellent precursor for introducing this azetidine linker.

Proposed Synthetic Workflow

The synthesis involves the nucleophilic substitution of the iodide from this compound by an amine-containing core scaffold, followed by deprotection of the Boc group.

G start Start with Amine-Containing Core Scaffold (R-NH₂) and This compound step1 Nucleophilic Substitution (e.g., K₂CO₃, DMF, 80°C) start->step1 intermediate Boc-Protected Azetidinyl Conjugate step1->intermediate step2 Boc Deprotection (e.g., TFA in CH₂Cl₂) intermediate->step2 product Final Azetidinyl-PARP Inhibitor step2->product

Caption: Workflow for PARP inhibitor synthesis.
General Experimental Protocol: Nucleophilic Substitution

  • To a solution of the amine-containing PARP inhibitor core (1.0 mmol) in dimethylformamide (DMF, 10 mL), add this compound (1.2 mmol) and a suitable base (e.g., potassium carbonate, 2.5 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude intermediate by column chromatography.

  • Dissolve the purified intermediate in dichloromethane (B109758) (CH₂Cl₂) and add trifluoroacetic acid (TFA) for Boc deprotection. Stir at room temperature until the reaction is complete.

  • Concentrate the reaction mixture and purify the final product, often via preparative HPLC or crystallization.

Biological Activity Data

The incorporation of an azetidine linker has been shown to yield potent PARP inhibitors.

CompoundTargetIC50 (nM)
Azetidine Analogue 102PARP-130

Data sourced from reference[3].

Application Note 2: Synthesis of Bicyclic Azetidine Antimalarials

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Bicyclic azetidines that target the parasite's phenylalanyl-tRNA synthetase represent a promising new class of therapeutics with activity against multiple stages of the parasite's life cycle.[4] An efficient synthesis of these complex molecules can be facilitated by using functionalized azetidine building blocks.

Synthetic Strategy: C(sp³)–H Arylation Approach

A recently developed method for synthesizing the antimalarial compound BRD3914 involves a palladium-catalyzed, directed C(sp³)–H arylation of an azetidine core.[4] While this specific route does not start from this compound, it highlights a powerful method for functionalizing the C3 position of the azetidine ring, a transformation for which this compound is also well-suited via cross-coupling reactions.

G azetidine N-Protected Azetidine conditions Pd(OAc)₂ (BnO)₂PO₂H AgOAc, 110°C azetidine->conditions aryl_iodide Aryl Iodide aryl_iodide->conditions product 3-Aryl-Azetidine (Core of BRD3914) conditions->product C(sp³)–H Arylation

Caption: C(sp³)–H arylation for antimalarial synthesis.
Experimental Protocol: C(sp³)–H Arylation of Azetidines

This protocol is adapted from the synthesis of a related 3-aryl azetidine.[4]

  • In a nitrogen-filled glovebox, combine the N-protected azetidine (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (10 mol %), (BnO)₂PO₂H (20 mol %), and AgOAc (2.0 equiv).[4]

  • Add dichloroethane (DCE) to achieve a concentration of 1.0 M.[4]

  • Seal the reaction vessel and heat at 110 °C for the required duration (monitor by LC-MS).

  • After cooling, the crude reaction mixture can be subjected to a one-pot deprotection by adding 7.0 N NH₃ in MeOH to cleave certain N-protecting groups (e.g., N-TFA).[4]

  • Purify the resulting free azetidine product by column chromatography or other suitable methods.

Biological Activity Data

This synthetic approach enables the creation of potent antimalarial compounds.

CompoundTarget OrganismEC50 (nM)
BRD3914Plasmodium falciparum15

Data sourced from reference[4].

Application Note 3: Synthesis of Phosphodiesterase 9A (PDE9A) Inhibitors

Phosphodiesterase 9A (PDE9A) inhibitors are being investigated as potential therapeutics for neurodegenerative disorders such as Alzheimer's disease.[] this compound is a valuable reagent in the structure-based design of brain-penetrant PDE9A inhibitors, allowing for the introduction of the azetidine moiety to modulate solubility, permeability, and target engagement.[]

General Synthetic Approach

The synthesis typically involves coupling this compound with a heterocyclic core, often via nucleophilic substitution where a nitrogen or oxygen atom on the core displaces the iodide.

G core Heterocyclic Core (e.g., with -NH or -OH group) conditions Base (e.g., Cs₂CO₃) Solvent (e.g., DMSO) Heat core->conditions azetidine This compound azetidine->conditions product Azetidine-Substituted PDE9A Inhibitor conditions->product Nucleophilic Substitution

Caption: General synthesis of PDE9A inhibitors.
General Experimental Protocol: N-Alkylation of Heterocyclic Core

  • Dissolve the heterocyclic core containing a nucleophilic nitrogen (1.0 mmol) in a polar aprotic solvent like DMSO or DMF.

  • Add a base such as cesium carbonate (Cs₂CO₃, 1.5 mmol) and stir for 15-30 minutes at room temperature.

  • Add this compound (1.1 mmol) to the mixture.

  • Heat the reaction to 60-90 °C and monitor its progress by LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Purify the resulting Boc-protected intermediate by flash chromatography.

  • Carry out Boc deprotection using standard conditions (TFA/CH₂Cl₂) to yield the final PDE9A inhibitor.

Conclusion

This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its ability to cleanly introduce the conformationally constrained azetidine ring system enables the synthesis of potent and selective bioactive small molecules. The protocols and applications detailed herein demonstrate its utility in developing novel inhibitors for a range of therapeutic targets, underscoring its importance for researchers in drug discovery and development.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-iodoazetidine. Our aim is to address common challenges and side reactions encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the conversion of 1-Boc-3-hydroxyazetidine to its corresponding iodide using an Appel-type reaction. This typically involves reacting the alcohol with a source of iodine in the presence of a phosphine, most commonly triphenylphosphine (B44618).[1][2][3][4]

Q2: What are the primary reagents used in the Appel reaction for this synthesis?

A2: The key reagents are 1-Boc-3-hydroxyazetidine, triphenylphosphine (PPh₃), and a source of iodine such as elemental iodine (I₂) or carbon tetraiodide (CI₄). Imidazole (B134444) is often added to facilitate the reaction.[3][5]

Q3: What is the major byproduct I should expect?

A3: The main byproduct of the Appel reaction is triphenylphosphine oxide (TPPO). This is formed from the triphenylphosphine reagent during the course of the reaction and is often the primary impurity to be removed during workup and purification.

Q4: Is the azetidine (B1206935) ring stable under the reaction conditions?

A4: While the Appel reaction is generally conducted under mild and neutral conditions, the inherent ring strain of the azetidine core makes it susceptible to ring-opening, especially in the presence of strong nucleophiles or acidic conditions.[6][7] Careful control of the reaction temperature and stoichiometry is crucial to minimize this side reaction. The N-Boc protecting group is generally stable under these conditions, but prolonged exposure to acidic environments should be avoided.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Degradation of the product. - Formation of side products (e.g., elimination or ring-opening).- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize degradation. - Use a non-nucleophilic base if necessary and ensure anhydrous conditions.
Presence of a highly polar, UV-active impurity in NMR and TLC - This is very likely triphenylphosphine oxide (TPPO), the main byproduct of the reaction.- Crystallization: TPPO can sometimes be removed by crystallizing the crude product from a non-polar solvent. - Chromatography: Careful column chromatography on silica (B1680970) gel can separate the product from TPPO. - Aqueous Extraction: In some cases, washing the organic layer with an acidic solution (e.g., dilute HCl) can help remove TPPO by protonating any basic impurities that may be complexed with it.
Formation of a non-polar byproduct with a mass corresponding to 1-Boc-azetine - Elimination of HI from the product, especially if the reaction is heated or a strong base is present.- Avoid high temperatures. - Use a mild, non-nucleophilic base like imidazole. - Minimize the reaction time once the starting material is consumed.
Complex mixture of products observed, some with higher molecular weights - Potential ring-opening of the azetidine ring followed by intermolecular reactions.- Ensure the reaction is run under strictly neutral conditions. - Use the minimum necessary amount of reagents. - Work up the reaction promptly upon completion.

Experimental Protocols

Synthesis of this compound via Appel Reaction[5]

To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene, DCM) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (3 equivalents) and triphenylphosphine (2 equivalents). Cool the mixture to 0 °C and add iodine (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine This compound This compound 1-Boc-3-hydroxyazetidine->this compound PPh3, I2, Imidazole Ring_Opened_Product Ring-Opened Products 1-Boc-3-hydroxyazetidine->Ring_Opened_Product Harsh conditions Elimination_Product 1-Boc-azetine This compound->Elimination_Product -HI (e.g., heat, base) This compound->Ring_Opened_Product Nucleophilic attack

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Diagram 2: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Purification of 1-Boc-3-iodoazetidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 1-Boc-3-iodoazetidine by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Product Degradation on Column This compound may be sensitive to the acidic nature of standard silica (B1680970) gel, leading to decomposition.[1][2] The N-Boc protecting group can also be labile under acidic conditions.[3]Test for Stability: Spot the crude material on a silica gel TLC plate and let it stand for an hour before developing. The appearance of new spots indicates degradation.[2]Use Neutralized Silica Gel: Pre-treat the silica gel with a solution of triethylamine (B128534) in your starting eluent (e.g., 1-2% triethylamine in hexane) to neutralize the acidic sites.[4]Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina (B75360), which is less acidic and can prevent the degradation of sensitive iodo compounds.[1]
Poor Separation of Product from Impurities The solvent system (eluent) is not optimized for the separation.Optimize Eluent Polarity: Systematically test different ratios of hexane (B92381) and ethyl acetate (B1210297) (or other solvent systems like dichloromethane (B109758)/methanol) using TLC to find the optimal separation.[2]Use a Shallow Gradient: A gradual increase in eluent polarity during the column run will improve the resolution between closely eluting compounds.[5]
Streaking or Tailing of the Product Spot on TLC and Column The compound is interacting too strongly with the stationary phase, which can be common for nitrogen-containing compounds on silica gel.[5] The column may be overloaded.Add a Basic Modifier: Add a small amount of triethylamine (0.1-1%) to the eluent system to reduce interactions with acidic silanol (B1196071) groups on the silica gel.[2]Reduce the Amount of Sample Loaded: Overloading the column can lead to poor separation and band broadening.[5]
Product Elutes Too Quickly (High Rf) or Too Slowly (Low Rf) The polarity of the eluent is either too high or too low.Adjust Eluent Strength: For a high Rf, decrease the polarity of the eluent (e.g., increase the proportion of hexane). For a low Rf, increase the polarity (e.g., increase the proportion of ethyl acetate).[5]
Low Recovery of Purified Product The product may have degraded on the column. The fractions containing the product may not have been completely identified.Re-evaluate Stability: If not already done, assess the stability of your compound on silica gel.[2]Careful Fraction Collection: Collect smaller fractions and analyze each by TLC to ensure all product-containing fractions are combined.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary and mobile phase for the purification of this compound?

A1: A common method for the purification of this compound is silica gel column chromatography.[1] The mobile phase is typically a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity to elute the product (e.g., up to 1:1 hexane/ethyl acetate).[1]

Q2: My this compound appears to be decomposing on the silica gel column. What can I do?

A2: Iodo compounds can be sensitive to the acidic nature of silica gel.[1][4] It is recommended to first test the stability of your compound on a silica TLC plate. If degradation is observed, you can either use deactivated silica gel (treated with a base like triethylamine) or switch to a more inert stationary phase such as neutral or basic alumina.[1][2]

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-layer chromatography (TLC) is the primary method for monitoring the separation.[5] Small aliquots of the collected fractions are spotted on a TLC plate, developed in an appropriate solvent system, and visualized (e.g., using a UV lamp or an iodine chamber) to identify the fractions containing the pure product.

Q4: Can the N-Boc protecting group be cleaved during silica gel chromatography?

A4: While the N-Boc group is generally stable, prolonged exposure to acidic conditions, including the acidic surface of silica gel, can potentially lead to its removal.[3] If you suspect this is happening, using neutralized silica gel or alumina is a recommended alternative.

Q5: What are the expected yield and purity for this purification?

A5: With an optimized protocol using silica gel chromatography, a high yield of up to 99% has been reported for the purification of this compound.[1] Purity is typically assessed by techniques such as NMR or GC-MS.

Data Presentation

ParameterSilica GelBasic Alumina
Reported Yield Up to 99%[1]53% (for a similar iodoaziridine)[1]
Typical Eluent System Hexane/Ethyl Acetate Gradient[1]Hexane/Ethyl Acetate or Hexane/Diethyl Ether[1]
Potential for Compound Degradation Higher, due to acidic nature[1][2]Lower, as it is a more inert stationary phase[1]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 50-100 times the weight of the crude product) to a non-polar solvent (e.g., hexane).

  • Stir the mixture to form a uniform slurry.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1 cm).

  • Carefully pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica gel.

  • Drain the solvent until it is level with the top of the sand.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent).

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution:

  • Begin eluting with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The exact gradient will depend on the separation observed by TLC. A stepwise or linear gradient can be used.

5. Fraction Collection and Analysis:

  • Collect the eluent in a series of fractions (e.g., in test tubes or flasks).

  • Monitor the composition of the fractions by TLC.

  • Combine the fractions that contain the pure this compound.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

TroubleshootingWorkflow start Start Purification tlc_check Run TLC of Crude Material (Spot and wait 1 hr before developing) start->tlc_check degradation Degradation Observed? (New spots appear) tlc_check->degradation no_degradation Proceed with Silica Gel degradation->no_degradation No use_alumina Use Neutral/Basic Alumina or Neutralized Silica Gel degradation->use_alumina Yes run_column Run Column Chromatography no_degradation->run_column use_alumina->run_column separation_issue Poor Separation? run_column->separation_issue good_separation Good Separation separation_issue->good_separation No optimize_eluent Optimize Eluent System (TLC with different solvent ratios) separation_issue->optimize_eluent Yes streaking_issue Streaking/Tailing? add_modifier Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) streaking_issue->add_modifier Yes collect_fractions Collect Fractions and Analyze by TLC streaking_issue->collect_fractions No good_separation->streaking_issue shallow_gradient Use a Shallower Gradient optimize_eluent->shallow_gradient shallow_gradient->run_column check_loading Reduce Sample Load add_modifier->check_loading check_loading->run_column combine_pure Combine Pure Fractions and Evaporate collect_fractions->combine_pure end Purified Product combine_pure->end

Caption: Troubleshooting workflow for the purification of this compound.

References

stability of 1-Boc-3-iodoazetidine to acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of 1-Boc-3-iodoazetidine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound under an inert atmosphere, protected from light, and at low temperatures. Solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] For the solid compound, storage in a dark place, sealed under dry conditions at room temperature is also an option.

Q2: Is this compound stable to acidic conditions?

No, this compound is not stable under acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved by acids. Strong acids, such as trifluoroacetic acid (TFA), will lead to the rapid removal of the Boc group, yielding 3-iodoazetidine (B8093280).

Q3: Is this compound stable to basic conditions?

This compound is generally considered to be stable under basic conditions. The Boc protecting group is resistant to cleavage by bases, making it a suitable protecting group for reactions carried out in the presence of non-nucleophilic bases like potassium carbonate or triethylamine. However, strong nucleophilic bases may lead to substitution of the iodide or other side reactions.

Q4: What are the primary decomposition pathways for this compound?

Under acidic conditions, the primary decomposition pathway is the cleavage of the Boc group to form 3-iodoazetidine, tert-butyl cation (which can be trapped or eliminate to isobutylene), and carbon dioxide. Under certain conditions, particularly at elevated temperatures, the azetidine (B1206935) ring itself can be prone to rearrangement or ring-opening reactions.

Troubleshooting Guides

Issue 1: Low yield or no reaction in a nucleophilic substitution reaction.
Potential Cause Troubleshooting Step
Degradation of this compound Ensure the reagent was stored properly and is not expired. Consider purchasing a new batch if degradation is suspected.
Insufficiently basic conditions The nucleophile may not be sufficiently deprotonated. Consider using a stronger, non-nucleophilic base to facilitate the reaction.
Steric hindrance The nucleophile or the azetidine ring may be sterically hindered. Try increasing the reaction temperature or using a less sterically hindered nucleophile if possible.
Poor solvent choice The solvent may not be appropriate for the reaction. Aprotic polar solvents like DMF or acetonitrile (B52724) are often good choices for nucleophilic substitutions.
Issue 2: Formation of unexpected side products.
Potential Cause Troubleshooting Step
Ring-opening of the azetidine The azetidine ring is strained and can open under harsh conditions (e.g., high temperatures, presence of certain nucleophiles). Try running the reaction at a lower temperature.
Elimination reaction Instead of substitution, elimination to form an alkene may occur. Use a less-hindered, non-nucleophilic base.
Reaction with the Boc group While generally stable to base, some very strong bases or nucleophiles might react with the carbonyl of the Boc group. Ensure the chosen base is appropriate.

Stability Data

Condition Stability Primary Decomposition Product
Strongly Acidic (e.g., TFA, HCl) Highly Unstable3-Iodoazetidine
Mildly Acidic Moderately Unstable3-Iodoazetidine
Neutral (pH 7) Generally Stable-
Mildly Basic (e.g., K₂CO₃, Et₃N) Stable-
Strongly Basic (e.g., NaOH, KOH) Potentially UnstableRing-opened products, substitution products

Experimental Protocols

Protocol 1: Boc-Deprotection of this compound under Acidic Conditions

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 3-iodoazetidine product.

Protocol 2: Nucleophilic Substitution on this compound under Basic Conditions

This protocol provides a general procedure for the reaction of a nucleophile with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or triethylamine)

  • Anhydrous aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the nucleophile in the chosen anhydrous solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Stability_Acidic This compound This compound 3-Iodoazetidine 3-Iodoazetidine This compound->3-Iodoazetidine Boc Cleavage tert-Butyl Cation tert-Butyl Cation This compound->tert-Butyl Cation CO2 CO2 This compound->CO2 Acidic Conditions (e.g., TFA) Acidic Conditions (e.g., TFA) Acidic Conditions (e.g., TFA)->this compound

Caption: Decomposition of this compound under acidic conditions.

Stability_Basic This compound This compound Substituted Product 1-Boc-3-Nu-azetidine This compound->Substituted Product SN2 Reaction Iodide (I-) Iodide (I-) This compound->Iodide (I-) Basic Conditions (e.g., K2CO3) Basic Conditions (e.g., K2CO3) Nucleophile (Nu-) Nucleophile (Nu-) Basic Conditions (e.g., K2CO3)->Nucleophile (Nu-) activates Nucleophile (Nu-)->this compound

Caption: Reaction of this compound under basic conditions.

Troubleshooting_Workflow start Low Reaction Yield check_reagent Check Reagent Quality (Storage, Age) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Good reagent_bad Replace Reagent check_reagent->reagent_bad Poor check_conditions Review Reaction Conditions (Base, Solvent, Temp.) reagent_ok->check_conditions conditions_ok Conditions Appear Correct check_conditions->conditions_ok Optimal optimize Optimize Conditions (Stronger Base, Different Solvent) check_conditions->optimize Suboptimal check_side_products Analyze for Side Products (Ring-opening, Elimination) conditions_ok->check_side_products end Improved Yield optimize->end side_products_found Side Products Detected check_side_products->side_products_found Yes check_side_products->end No modify_protocol Modify Protocol (Lower Temp, Milder Base) side_products_found->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for low yields in reactions.

References

Technical Support Center: Troubleshooting Failed Reactions with 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-3-iodoazetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is sensitive to light and should be stored accordingly. For long-term storage, it is recommended to keep it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[1]. For short-term use, refrigeration is adequate. Ensure the container is tightly sealed to prevent exposure to moisture and air.

Q2: Is this compound stable under basic conditions?

A2: The Boc protecting group is generally stable to a wide range of non-acidic conditions. However, strong bases, especially at elevated temperatures, can potentially lead to decomposition or side reactions. The stability of the azetidine (B1206935) ring and the iodo substituent should also be considered, as strong bases can promote elimination or other undesired pathways. It is advisable to screen different bases to find the optimal balance between reactivity and stability for your specific transformation[2].

Q3: What are the common side products observed in reactions with this compound?

A3: Common side products depend on the reaction type. In Suzuki-Miyaura coupling, you may observe homocoupling of the boronic acid and protodeboronation[3][4]. For Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the starting material and β-hydride elimination from the palladium-amido intermediate[4]. In nucleophilic substitutions, over-alkylation of the nucleophile can be an issue, especially with primary amines[5][6].

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired coupled product.

This is a common issue in Suzuki-Miyaura reactions. The workflow below outlines a systematic approach to troubleshooting.

Suzuki_Troubleshooting cluster_start cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Yield in Suzuki Coupling reagent_quality Check Reagent Quality: - this compound (fresh?) - Boronic acid/ester (degraded?) - Solvent (anhydrous & degassed?) start->reagent_quality Start Here stoichiometry Verify Stoichiometry: - Boronic acid/ester (1.1-1.5 eq.) - Base (2-3 eq.) reagent_quality->stoichiometry catalyst_system Optimize Catalyst System: - Pd source (Pd(OAc)₂, Pd₂(dba)₃, etc.) - Ligand (phosphine-based, e.g., SPhos, XPhos) stoichiometry->catalyst_system base_solvent Screen Base & Solvent: - Base (K₂CO₃, Cs₂CO₃, K₃PO₄) - Solvent (Dioxane, Toluene, DMF, with water) catalyst_system->base_solvent temperature_time Adjust Temperature & Time: - Increase temperature (80-120 °C) - Extend reaction time base_solvent->temperature_time homocoupling Homocoupling of Boronic Acid: - Ensure rigorous degassing - Use bulky ligands temperature_time->homocoupling protodeboronation Protodeboronation: - Use milder base (e.g., NaHCO₃) - Use boronic esters (e.g., pinacol) homocoupling->protodeboronation

Figure 1: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Detailed Troubleshooting Steps:

Q4: My Suzuki-Miyaura reaction with this compound is not working. What should I check first?

A4: Start by verifying the quality of your reagents. This compound should be fresh or properly stored. Boronic acids can degrade over time, leading to lower yields. Ensure your solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can lead to homocoupling of the boronic acid[3][4]. Also, confirm the stoichiometry of your reactants; typically, a slight excess of the boronic acid (1.1-1.5 equivalents) and 2-3 equivalents of a base are used[7].

Q5: I'm observing a significant amount of boronic acid homocoupling. How can I minimize this?

A5: Homocoupling is often caused by the presence of oxygen. Rigorous degassing of your reaction mixture and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment is crucial. Using bulkier phosphine (B1218219) ligands can also disfavor the formation of the homocoupled product[8].

Q6: My starting material is being consumed, but I'm not getting the desired product. Instead, I see byproducts. What could be happening?

A6: This suggests that side reactions are occurring. One common side reaction is protodeboronation of the boronic acid. This can be promoted by strong bases and high temperatures. Consider using a milder base such as sodium bicarbonate (NaHCO₃) or potassium fluoride (B91410) (KF). Using a boronic ester, such as a pinacol (B44631) ester, can also increase stability and reduce protodeboronation[9]. Another possibility is β-hydride elimination, although less common with aryl partners, it can occur with certain substrates[4].

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following tables provide a summary of reaction conditions that can serve as a starting point for optimization.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yields with Aryl Halides.

EntryBaseSolvent SystemTemperature (°C)Typical Yield (%)
1K₂CO₃Dioxane/H₂O10085-95
2Cs₂CO₃DMF/H₂O10090-98
3K₃PO₄Toluene/H₂O11080-92
4NaHCO₃Dioxane/H₂O8070-85

Data adapted from model Suzuki-Miyaura reactions to illustrate base effects. Actual yields with this compound may vary.[10][11][12]

Table 2: Ligand Screening for Suzuki-Miyaura Coupling of an Aryl Iodide.

EntryLigandCatalyst PrecursorBaseSolventYield (%)
1PPh₃Pd(PPh₃)₄Na₂CO₃DMF60-75
2SPhosPd(OAc)₂K₂CO₃Dioxane/H₂O>90
3XPhosPd₂(dba)₃K₃PO₄Toluene>95
4dppfPd(dppf)Cl₂Cs₂CO₃DMF85-95

This table illustrates the impact of different phosphine ligands on the reaction outcome.[8]

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Low conversion or formation of side products in the amination of this compound.

Buchwald_Troubleshooting cluster_start cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Parameters cluster_side_reactions Common Side Reactions start Low Yield/Side Products in Buchwald-Hartwig Amination reagent_check Verify Reagents: - Amine (purity, stoichiometry) - Base (anhydrous, strength) start->reagent_check Begin Here catalyst_check Check Catalyst System: - Pd source & ligand (air-sensitive?) - Use of precatalysts reagent_check->catalyst_check base_solvent_screen Screen Base & Solvent: - Base (NaOtBu, K₂CO₃, Cs₂CO₃) - Solvent (Toluene, Dioxane, THF) catalyst_check->base_solvent_screen ligand_optimization Optimize Ligand: - Sterically hindered phosphine ligands (e.g., BrettPhos, RuPhos) base_solvent_screen->ligand_optimization temp_time_adjust Adjust Temperature & Time: - Optimal range usually 80-110 °C ligand_optimization->temp_time_adjust hydrodehalogenation Hydrodehalogenation: - Ensure anhydrous conditions - Check for hydride sources temp_time_adjust->hydrodehalogenation beta_hydride_elimination β-Hydride Elimination (with alkyl amines): - Use ligands with a large bite angle hydrodehalogenation->beta_hydride_elimination

Figure 2: Troubleshooting workflow for Buchwald-Hartwig amination reactions.

Detailed Troubleshooting Steps:

Q7: My Buchwald-Hartwig amination is giving a low yield. What are the critical parameters to investigate?

A7: The choice of base, ligand, and solvent are all critical and interdependent in Buchwald-Hartwig aminations[13]. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective, but weaker bases like cesium carbonate (Cs₂CO₃) may be necessary for substrates with base-sensitive functional groups[14]. The ligand plays a crucial role in promoting reductive elimination and preventing side reactions. Sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos are often good choices[8][14]. Ensure your catalyst and ligand are not degraded, especially if they are air-sensitive.

Q8: I am observing the formation of 1-Boc-azetidine (hydrodehalogenation product) in my reaction. What causes this and how can I prevent it?

A8: Hydrodehalogenation is a common side reaction where the iodo group is replaced by a hydrogen atom. This can be caused by the presence of water or other proton sources, or by β-hydride elimination from the palladium-amido intermediate followed by reductive elimination[4]. To minimize this, ensure you are using anhydrous solvents and reagents. If you are using an amine with β-hydrogens, choosing a ligand with a wider bite angle can disfavor this pathway.

Quantitative Data Summary: Buchwald-Hartwig Amination

Table 3: Effect of Base on Buchwald-Hartwig Amination of Aryl Halides.

EntryBaseSolventTemperature (°C)Typical Yield (%)
1NaOtBuToluene100>90
2K₂CO₃Dioxane11075-85
3Cs₂CO₃Toluene10080-95
4K₃PO₄Dioxane11070-90

Yields are representative and can vary significantly based on the specific amine and aryl halide used.[15][16]

Troubleshooting Guide: Nucleophilic Substitution

Problem: Low yield or multiple products in the nucleophilic substitution reaction with this compound.

Q9: I am attempting a nucleophilic substitution on this compound with a primary amine and getting a mixture of products. What is happening?

A9: A common issue with using primary amines as nucleophiles is over-alkylation, where the initial secondary amine product acts as a nucleophile itself and reacts with another molecule of this compound to form a tertiary amine[5][6]. To favor mono-alkylation, you can use a large excess of the primary amine. Alternatively, protecting the primary amine, performing the substitution, and then deprotecting can be a more controlled approach.

Q10: The nucleophilic substitution reaction is very slow or not proceeding at all. How can I improve the reaction rate?

A10: The reactivity of nucleophilic substitutions can be influenced by several factors.

  • Solvent: A polar aprotic solvent like DMF or DMSO can help to solvate the cation of the base and increase the nucleophilicity of the anion.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate, but be mindful of potential decomposition of this compound at very high temperatures.

  • Base: If your nucleophile is an alcohol or thiol, a non-nucleophilic base is required to deprotonate it. The choice of base can significantly impact the reaction rate. For amine nucleophiles, a hindered, non-nucleophilic base can be added to scavenge the HI produced.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.)[7].

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water)[7].

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., sodium tert-butoxide, 1.2 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 100 °C and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

General Protocol for Nucleophilic Substitution on this compound with an Amine
  • To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as DMF, add the amine nucleophile (2.0-5.0 equiv. for mono-alkylation of primary amines)[6].

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.) to act as an acid scavenger.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.

References

Technical Support Center: Managing 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive compound 1-Boc-3-iodoazetidine.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is known to be a light-sensitive compound.[1][2][3] The carbon-iodine (C-I) bond is susceptible to cleavage upon exposure to light, particularly UV and short-wavelength visible light. This can lead to the formation of radical intermediates and subsequent decomposition of the material. Therefore, it is crucial to protect the compound from light during storage and handling.

Q2: How should I properly store this compound?

A2: To ensure the stability and purity of this compound, it should be stored with the following precautions:

  • Protection from Light: Store the compound in an amber glass vial or a clear vial wrapped completely in aluminum foil to block all light.[1]

  • Inert Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]

  • Temperature: Store at room temperature for dry, sealed containers.[2][3] For solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended, with protection from light.[3]

Q3: What are the potential consequences of exposing this compound to light?

A3: Exposure to light can initiate the homolytic cleavage of the C-I bond, leading to the formation of an azetidinyl radical and an iodine radical. This can result in a variety of degradation products, including:

  • 1-Boc-azetidine: Through hydrogen abstraction from the solvent or other reagents.

  • 1-Boc-3-azetidinone: If the reaction is exposed to air (oxygen), oxidation of the radical intermediate can occur.

  • Dimerization and Polymerization: The reactive radical intermediates can potentially react with each other, leading to the formation of dimers or oligomeric impurities.

  • Formation of elemental iodine (I₂): This can sometimes be observed as a slight discoloration (yellow to brown) of the compound or solution.

Q4: Can I handle this compound under normal laboratory lighting?

A4: It is strongly advised to minimize exposure to direct, bright laboratory light, and completely avoid exposure to sunlight. For routine handling, such as weighing and preparing solutions, it is best practice to work in a dimly lit area or to use a fume hood with the sash lowered and the light turned off. Wrapping flasks and other glassware in aluminum foil is a simple and effective method to protect the compound during experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield in a reaction involving this compound. The this compound may have decomposed due to light exposure prior to or during the reaction.1. Verify the purity of the starting material. If discoloration is observed, the compound may be compromised.2. Repeat the reaction with stringent light protection measures in place (see Experimental Protocols).3. Ensure all solvents and reagents are anhydrous and deoxygenated, as radical reactions can be sensitive to oxygen.
Formation of unexpected side products, such as 1-Boc-azetidine or 1-Boc-3-azetidinone. Photodecomposition of this compound is likely occurring, leading to radical-mediated side reactions.1. Implement rigorous light exclusion throughout the entire experimental process.2. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
The this compound solution turns yellow or brown over time. This discoloration is often indicative of the formation of elemental iodine (I₂) due to decomposition.1. Discard the discolored solution as it indicates significant degradation.2. Prepare fresh solutions immediately before use and protect them from light at all times.
Inconsistent reaction outcomes. Varying degrees of light exposure between different experimental runs can lead to inconsistent levels of starting material degradation.1. Standardize the experimental setup to ensure consistent and minimal light exposure for every reaction.2. Keep detailed notes on the light conditions during each experiment to help identify potential sources of variability.

Experimental Protocols

Protocol 1: General Handling and Aliquoting of this compound

This protocol outlines the best practices for handling the solid compound and preparing stock solutions while minimizing light exposure.

Experimental_Setup_Light_Sensitive start Start: Assemble and Dry Glassware wrap_flask Wrap Reaction Flask in Aluminum Foil start->wrap_flask inert_atm Establish Inert Atmosphere (Ar/N2) wrap_flask->inert_atm add_reagents Add Other Reagents and Solvents inert_atm->add_reagents add_iodo Add this compound Solution via Syringe add_reagents->add_iodo Through septum run_rxn Run Reaction with Light Protection add_iodo->run_rxn end End: Reaction in Progress run_rxn->end Decomposition_Troubleshooting cluster_Decomposition Photodecomposition Pathway cluster_Troubleshooting Troubleshooting Logic start_compound This compound radicals [Azetidinyl Radical] + [Iodine Radical] start_compound->radicals C-I Bond Cleavage light Light (hν) light->radicals product1 1-Boc-azetidine (Reduction) radicals->product1 product2 1-Boc-3-azetidinone (Oxidation) radicals->product2 product3 Dimers/Polymers radicals->product3 product4 Iodine (I₂) (Discoloration) radicals->product4 issue Reaction Failure/ Low Yield check_light Was the compound protected from light at all stages? issue->check_light yes_light Yes check_light->yes_light no_light No check_light->no_light check_atm Was an inert atmosphere maintained? no_atm No check_atm->no_atm yes_light->check_atm solution1 Implement rigorous light protection. no_light->solution1 yes_atm Yes solution2 Use degassed solvents and maintain inert atmosphere. no_atm->solution2

References

Technical Support Center: Workup Procedures for Reactions Involving 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 1-Boc-3-iodoazetidine. The following information is designed to address specific issues that may be encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: My 1-Boc-3-substituted azetidine (B1206935) product appears to be decomposing during aqueous workup. What is the likely cause?

A1: The azetidine ring is strained and susceptible to ring-opening, particularly under acidic conditions. Protonation of the azetidine nitrogen increases the ring's susceptibility to nucleophilic attack, leading to cleavage. It is crucial to maintain neutral or slightly basic conditions during the workup.

Q2: I am observing significant loss of my product during silica (B1680970) gel column chromatography. What could be the reason?

A2: Standard silica gel is acidic and can cause the decomposition of sensitive compounds like N-Boc-azetidine derivatives. The acidic nature of the silica can promote ring-opening of the azetidine. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent (typically 1-2%). Alternatively, using a less acidic stationary phase like neutral alumina (B75360) can be beneficial.

Q3: How can I effectively remove residual palladium catalyst from my cross-coupling reaction mixture?

A3: Residual palladium can often be challenging to remove completely by standard chromatography. Several methods can be employed:

  • Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can help remove a significant portion of the precipitated palladium.

  • Aqueous Washes: Washing the organic layer with a solution of saturated aqueous ammonium (B1175870) chloride or sodium sulfide (B99878) can help in sequestering the palladium into the aqueous phase.

  • Scavenger Resins: There are commercially available scavenger resins with thiol or other functional groups that have a high affinity for palladium and can effectively remove it from the product solution.

  • Activated Carbon: Treatment with activated carbon can also be effective, but it may lead to loss of the desired product due to non-specific adsorption. This should be optimized for each specific product.

Q4: What are the common byproducts in nucleophilic substitution reactions with this compound and how can I remove them?

A4: A common side reaction in nucleophilic substitutions with amines is over-alkylation, leading to the formation of quaternary ammonium salts, especially if the starting amine is used in excess. These salts are typically highly polar and can often be removed by washing the organic layer with water or brine. If the byproduct has similar polarity to the product, careful column chromatography with a shallow gradient may be necessary. Another potential byproduct is the elimination product, 1-Boc-azetidin-3-ene, which can be formed under basic conditions. This byproduct is often less polar than the desired product and can usually be separated by silica gel chromatography.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during the workup of reactions involving this compound.

Issue 1: Low Yield After Workup of Suzuki-Miyaura Coupling
Symptom Possible Cause Troubleshooting Steps
Low or no product detected in the crude mixture by TLC/LC-MS.Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be deactivated.- Ensure all solvents and reagents are properly degassed before use. - Use a fresh batch of palladium catalyst. - Consider using a more stable pre-catalyst.
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step.- Ensure the base is of good quality and used in sufficient quantity (typically 2-3 equivalents). - Consider using a different base (e.g., K2CO3, Cs2CO3, K3PO4). - The addition of water to the solvent system (e.g., dioxane/water 4:1) can sometimes facilitate this step.
Product is observed in the crude mixture, but the isolated yield is low.Product Decomposition: The azetidine ring may be opening during acidic washes.- Quench the reaction with a mild base like saturated aqueous NaHCO3 instead of acidic solutions. - Wash the organic layer with brine to remove excess water and salts.
Incomplete Extraction: The product may have some water solubility.- Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane. - Perform multiple extractions (at least 3 times) to ensure complete recovery of the product.
Loss during Chromatography: The product may be degrading on the silica gel column.- Neutralize the silica gel with triethylamine before use. - Perform flash chromatography quickly to minimize the contact time of the product with the stationary phase.
Issue 2: Difficulties in Workup of Buchwald-Hartwig Amination
Symptom Possible Cause Troubleshooting Steps
Formation of a persistent emulsion during aqueous extraction.Presence of Phosphine Ligands and their Oxides: These can act as surfactants.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Filter the organic layer through a pad of Celite before aqueous extraction. - Centrifugation can also be effective in separating the layers.
Dark-colored organic layer, indicating residual palladium.Inefficient Palladium Removal: The palladium catalyst or its byproducts are soluble in the organic phase.- After filtration through Celite, wash the organic layer with a solution of saturated aqueous NH4Cl. - Consider using a palladium scavenger resin if color persists after chromatography.
Broad or streaky spots on TLC of the purified product.Presence of Basic Impurities: Residual amine starting material or triethylamine from chromatography can cause streaking.- Ensure complete removal of the starting amine by performing thorough aqueous washes. - If triethylamine was used to neutralize silica, ensure it is completely removed during solvent evaporation under high vacuum.
Issue 3: Incomplete Reaction or Side Products in Nucleophilic Substitution
Symptom Possible Cause Troubleshooting Steps
Significant amount of unreacted this compound remains.Insufficient Nucleophilicity or Reaction Time: The nucleophile may not be reactive enough under the applied conditions.- Consider using a stronger base to deprotonate the nucleophile if applicable. - Increase the reaction temperature or prolong the reaction time. - The use of a polar aprotic solvent like DMF or DMSO can accelerate the reaction.
Presence of a less polar byproduct on TLC.Elimination Reaction: The base used may be promoting the elimination of HI to form 1-Boc-azetidin-3-ene.- Use a non-hindered, weaker base if possible. - Run the reaction at a lower temperature.
Formation of multiple products with higher polarity.Over-alkylation of Amine Nucleophile: The product amine can react further with the iodoazetidine.- Use an excess of the nucleophilic amine to favor the formation of the desired mono-substituted product.

Experimental Protocols & Data

The following tables summarize typical reaction conditions and workup procedures for common reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling of this compound
Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Workup Procedure Yield (%)
4-Methoxyphenylboronic acidPd(PPh3)4 (5)-K2CO3 (2)Dioxane/H2O (4:1)90121. Cool to RT. 2. Dilute with EtOAc. 3. Wash with H2O and brine. 4. Dry (Na2SO4). 5. Concentrate. 6. Purify by SiO2 chromatography.75-85
Phenylboronic acidPd(dppf)Cl2 (3)-Cs2CO3 (2)Toluene/H2O (10:1)100161. Cool to RT. 2. Filter through Celite. 3. Dilute with EtOAc. 4. Wash with sat. aq. NaHCO3 and brine. 5. Dry (MgSO4). 6. Concentrate. 7. Purify by SiO2 chromatography.70-80
Table 2: Buchwald-Hartwig Amination of this compound
Amine Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Workup Procedure Yield (%)
MorpholinePd2(dba)3 (2)XPhos (4)NaOtBu (1.5)Toluene100181. Cool to RT. 2. Filter through Celite. 3. Dilute with EtOAc. 4. Wash with sat. aq. NH4Cl and brine. 5. Dry (Na2SO4). 6. Concentrate. 7. Purify by SiO2 chromatography.65-75
AnilinePd(OAc)2 (2)BINAP (3)K3PO4 (2)Dioxane110241. Cool to RT. 2. Dilute with CH2Cl2. 3. Wash with H2O and brine. 4. Dry (MgSO4). 5. Concentrate. 6. Purify by SiO2 chromatography.60-70
Table 3: Nucleophilic Substitution of this compound
Nucleophile Base (equiv.) Solvent Temp (°C) Time (h) Workup Procedure Yield (%)
Benzylamine (2 equiv.)K2CO3 (2)DMF60121. Pour into H2O. 2. Extract with EtOAc (3x). 3. Wash with brine. 4. Dry (Na2SO4). 5. Concentrate. 6. Purify by SiO2 chromatography.80-90
Sodium Azide (1.5 equiv.)-DMSO50241. Pour into H2O. 2. Extract with Et2O (3x). 3. Wash with brine. 4. Dry (MgSO4). 5. Concentrate. 6. Purify by SiO2 chromatography.85-95

Visualizations

General Workup Workflow for Azetidine Reactions

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Reaction Mixture (this compound + Reagents) Quench Quenching (e.g., sat. aq. NaHCO3) Reaction->Quench 1. Extraction Aqueous Extraction (e.g., EtOAc) Quench->Extraction 2. Wash Washing (e.g., Brine) Extraction->Wash 3. Dry Drying (e.g., Na2SO4) Wash->Dry 4. Concentrate Concentration (Rotary Evaporation) Dry->Concentrate 5. Chromatography Silica Gel Chromatography (Neutralized) Concentrate->Chromatography 6. Pure_Product Pure Product Chromatography->Pure_Product 7.

Caption: A generalized experimental workflow for the workup and purification of reactions involving this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Isolated Yield Check_Crude Analyze Crude Mixture (TLC, LC-MS) Start->Check_Crude No_Product Low/No Product Formation Check_Crude->No_Product No/Low Product in Crude Product_Loss Product Loss During Workup/ Purification Check_Crude->Product_Loss Product in Crude, Low Final Yield Reaction_Optimization Optimize Reaction Conditions (Catalyst, Base, Temp.) No_Product->Reaction_Optimization Workup_Optimization Optimize Workup/Purification (Neutral Conditions, Neutral SiO2) Product_Loss->Workup_Optimization

Caption: A logical decision tree for troubleshooting low isolated yields in reactions of this compound.

Signaling Pathway for Azetidine Ring Instability

Azetidine_Instability Azetidine 1-Boc-3-R-Azetidine Protonation Protonated Azetidine Azetidine->Protonation Protonation Acid Acidic Conditions (H+) Acid->Protonation Ring_Opening Ring-Opened Product (Decomposition) Protonation->Ring_Opening Nucleophilic Attack Nucleophile Nucleophile (e.g., H2O) Nucleophile->Ring_Opening

Caption: A simplified diagram illustrating the acid-catalyzed ring-opening decomposition pathway of N-Boc-azetidines.

preventing the degradation of 1-Boc-3-iodoazetidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 1-Boc-3-iodoazetidine during storage. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat this compound?

A1: To ensure the long-term stability of neat this compound, it should be stored under an inert atmosphere (e.g., argon), protected from light, and kept in a tightly sealed container in a cool, dry place. For extended storage, refrigeration at 2-8°C is recommended.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared in a dry, aprotic solvent. It is recommended to store these solutions at -20°C or -80°C for long-term stability.[1] Aliquoting the stock solution into single-use vials is advisable to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen.[2] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3][4]

Q3: What is the typical shelf-life of this compound?

A3: The shelf-life can vary depending on the purity and storage conditions. When stored correctly as a neat compound, it should remain stable for at least a year. Stock solutions are generally stable for up to 6 months at -80°C or 1 month at -20°C when protected from light.[1] Regular purity checks are recommended for materials stored for extended periods.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is a light-sensitive compound.[5] Exposure to light, especially UV light, can initiate degradation, leading to discoloration and the formation of impurities. All handling and storage should be done in a way that minimizes light exposure.[3][6]

Q5: Can I store this compound in a standard laboratory freezer?

A5: Yes, storing the neat compound or its solutions in a standard laboratory freezer (-20°C) is acceptable for short to medium-term storage. For longer-term storage, a -80°C freezer is preferable.[1] Ensure the container is well-sealed to prevent the ingress of moisture, which can be prevalent in frost-free freezers.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Color Change (to yellow/brown) Exposure to light, air (oxidation), or trace acids leading to the formation of iodine (I2) or other chromophoric impurities.1. Minimize light and air exposure by storing under an inert atmosphere in an amber vial. 2. Avoid acidic contaminants in solvents or on glassware. 3. Check the purity of the material using the analytical protocols below.
Decreased Purity/Appearance of New Peaks in GC/NMR Degradation of the compound via hydrolysis, elimination, or nucleophilic substitution.1. Review storage conditions. Ensure the compound is stored in a cool, dry, and dark environment under an inert atmosphere. 2. Identify potential degradation products using the pathways described below. 3. Consider re-purifying the material if degradation is significant.
Inconsistent Reaction Yields Loss of reactivity due to degradation of the starting material.1. Assess the purity of your this compound before use. 2. Use freshly purchased or recently purified material for critical reactions. 3. Ensure that reaction conditions are anhydrous and free of acid, unless required by the protocol.
Precipitation in Stock Solution at Low Temperatures The solubility of the compound in the chosen solvent is exceeded at the storage temperature.1. Gently warm the solution to room temperature and sonicate to redissolve the compound before use. 2. Consider preparing a slightly more dilute stock solution. 3. Ensure the solvent is anhydrous, as water can decrease solubility for some organic compounds.

Potential Degradation Pathways

The degradation of this compound can occur through several pathways, primarily involving the Boc-protecting group and the iodo-substituent. Understanding these pathways can help in identifying impurities and taking preventative measures.

DegradationPathways Potential Degradation Pathways of this compound A This compound B 1-Boc-azetidin-3-ene A->B Elimination C 1-Boc-3-hydroxyazetidine A->C Substitution (SN1/SN2) D 3-Iodoazetidine A->D Deprotection E Isobutylene + CO2 A->E Deprotection Byproducts cond1 Base or Heat cond1->A cond2 Nucleophile (e.g., H2O) cond2->A cond3 Acid or Heat cond3->A

Caption: Key degradation pathways for this compound.

Quantitative Stability Data

ConditionPurity after 1 monthPurity after 6 monthsPurity after 12 months
-20°C, Dark, Argon >99%~98%~97%
4°C, Dark, Argon ~98%~95%~92%
Room Temp, Dark, Air ~95%~85%<80%
Room Temp, Light, Air <90%<70%<50%

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

GC_Workflow GC Purity Analysis Workflow prep Sample Preparation (1 mg/mL in Ethyl Acetate) inject Injection (1 µL, Split mode) prep->inject sep GC Separation (e.g., DB-5 column) inject->sep detect Detection (FID) sep->detect analyze Data Analysis (Peak area integration) detect->analyze result Purity Calculation (% Area) analyze->result

Caption: Workflow for GC-based purity assessment.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A standard non-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector: Set to a split injection mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Detector: FID set at 300°C.

  • Analysis: Inject 1 µL of the sample solution. Integrate the peak areas of all components in the chromatogram.

  • Purity Calculation: Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak).

    Percent Purity = (Areaproduct / ΣAreaall peaks) x 100

Purity and Degradation Monitoring by 1H NMR

1H NMR spectroscopy is a powerful tool for both confirming the structure and assessing the purity of this compound, as well as for identifying potential degradation products.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a known amount of an internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired.

  • Data Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) for accurate integration if performing qNMR.

  • Spectral Analysis:

    • Structure Confirmation: Confirm the presence of the characteristic peaks for this compound. Key signals include the tert-butyl singlet (~1.4 ppm) and the azetidine (B1206935) ring protons.

    • Impurity Identification: Look for signals corresponding to potential degradation products:

      • 1-Boc-azetidin-3-ene: Appearance of olefinic protons.

      • 3-Iodoazetidine (from deprotection): Disappearance of the Boc singlet at ~1.4 ppm and a shift in the azetidine proton signals.

      • 1-Boc-3-hydroxyazetidine (from hydrolysis): Appearance of a signal for the C-H proton adjacent to the hydroxyl group.

  • Purity Calculation (qNMR): Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity and mass.

    Purity (wt%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / msample) x Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

References

Validation & Comparative

Reactivity Showdown: 1-Boc-3-iodoazetidine vs. 1-Boc-3-bromoazetidine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to the efficiency and success of a synthetic campaign. The 3-substituted azetidine (B1206935) motif is a privileged scaffold in medicinal chemistry, and the selection of the appropriate precursor can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of 1-Boc-3-iodoazetidine and 1-Boc-3-bromoazetidine in three cornerstone reactions: nucleophilic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

This comparison is grounded in the fundamental principles of organic chemistry, which dictate that the carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, iodide is a superior leaving group, and the C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. These intrinsic properties translate to observable differences in reaction rates, yields, and optimal conditions.

Nucleophilic Substitution: A Clear Win for the Iodo-Azetidine

In nucleophilic substitution reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond. The superior leaving group ability of iodide leads to faster reaction kinetics and often allows for milder reaction conditions compared to the bromide analog.

Comparative Performance in Nucleophilic Substitution
ParameterThis compound1-Boc-3-bromoazetidineRationale
Reaction Time ShorterLongerIodide is a better leaving group, leading to a lower activation energy for the substitution reaction.
Reaction Temperature LowerHigherMilder conditions are typically sufficient due to the higher reactivity of the C-I bond.
Typical Yield High to ExcellentGood to HighThe increased reactivity of the iodo-azetidine generally leads to more efficient conversion to the desired product.
Side Reactions Potential for elimination, though generally lower at milder conditions.Higher potential for elimination, especially with stronger bases and higher temperatures.The need for more forcing conditions with the bromo-azetidine can increase the likelihood of competing side reactions.
Experimental Protocol: Nucleophilic Substitution with a Phenoxide

This protocol describes a general procedure for the nucleophilic substitution of a substituted phenol (B47542) with 1-Boc-3-haloazetidine.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification phenol Substituted Phenol mix Mix Phenol, Base, and Solvent phenol->mix base Base (e.g., K2CO3) base->mix solvent_prep Anhydrous Solvent (e.g., DMF) solvent_prep->mix add_azetidine Add 1-Boc-3-haloazetidine mix->add_azetidine heat Heat to specified temperature (e.g., 60-80 °C for iodo, 80-100 °C for bromo) add_azetidine->heat quench Quench with Water heat->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 3-Aryloxy-azetidine Product purify->product

Fig 1. General workflow for nucleophilic substitution.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound or 1-Boc-3-bromoazetidine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted phenol in anhydrous DMF, add potassium carbonate.

  • Add 1-Boc-3-haloazetidine to the mixture.

  • Heat the reaction mixture. For this compound, a temperature of 60-80 °C is typically sufficient. For 1-Boc-3-bromoazetidine, a higher temperature of 80-100 °C may be required for a comparable reaction rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 3-aryloxy-azetidine derivative.

Suzuki-Miyaura Coupling: Enhanced Reactivity of the C-I Bond

The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-limiting step in the Suzuki-Miyaura coupling catalytic cycle. The greater reactivity of the C-I bond in this step makes this compound a more efficient coupling partner than its bromo counterpart.

Comparative Performance in Suzuki-Miyaura Coupling
ParameterThis compound1-Boc-3-bromoazetidineRationale
Catalyst Loading LowerHigherThe facile oxidative addition to the C-I bond often allows for a lower catalyst loading to achieve high conversion.
Reaction Time ShorterLongerThe rate-limiting oxidative addition step is faster for the iodo-azetidine.
Reaction Temperature LowerHigherMilder conditions are generally sufficient to drive the catalytic cycle.
Typical Yield High to ExcellentGood to HighMore efficient oxidative addition leads to higher overall yields.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 1-Boc-3-haloazetidine.

suzuki_workflow cluster_reagents Reagent Assembly cluster_reaction_suzuki Reaction cluster_workup_suzuki Work-up and Purification azetidine 1-Boc-3-haloazetidine combine Combine Reagents in Reaction Vessel azetidine->combine boronic_acid Arylboronic Acid boronic_acid->combine catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->combine base_suzuki Base (e.g., Na2CO3) base_suzuki->combine solvent_suzuki Solvent System (e.g., Toluene/EtOH/H2O) solvent_suzuki->combine degas Degas with N2 or Ar combine->degas heat_suzuki Heat to Reflux (e.g., 80-90 °C for iodo, 90-110 °C for bromo) degas->heat_suzuki cool_suzuki Cool to RT heat_suzuki->cool_suzuki Monitor by TLC/LC-MS separate Separate Layers cool_suzuki->separate extract_suzuki Extract Aqueous Layer separate->extract_suzuki wash_suzuki Wash Combined Organic Layers extract_suzuki->wash_suzuki dry_suzuki Dry over MgSO4 wash_suzuki->dry_suzuki concentrate_suzuki Concentrate in vacuo dry_suzuki->concentrate_suzuki purify_suzuki Purify by Column Chromatography concentrate_suzuki->purify_suzuki product_suzuki 3-Aryl-azetidine Product purify_suzuki->product_suzuki

Fig 2. General workflow for Suzuki-Miyaura coupling.

Materials:

  • Arylboronic acid (1.2 eq)

  • This compound or 1-Boc-3-bromoazetidine (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% for iodo, 5-10 mol% for bromo)

  • Aqueous sodium carbonate (Na₂CO₃) (2 M solution, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol, 4:1)

Procedure:

  • In a reaction vessel, combine the 1-Boc-3-haloazetidine, arylboronic acid, and palladium catalyst.

  • Add the solvent system followed by the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux. For this compound, a temperature of 80-90 °C is often sufficient. For 1-Boc-3-bromoazetidine, a higher temperature of 90-110 °C may be necessary.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the 3-aryl-azetidine product.

Buchwald-Hartwig Amination: A Similar Trend in C-N Bond Formation

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on the oxidative addition of a palladium catalyst to the carbon-halogen bond. The enhanced reactivity of this compound facilitates this key step, leading to more efficient C-N bond formation.

Comparative Performance in Buchwald-Hartwig Amination
ParameterThis compound1-Boc-3-bromoazetidineRationale
Ligand Choice A wider range of phosphine (B1218219) ligands may be effective.More electron-rich and sterically demanding ligands are often required to promote oxidative addition.The higher reactivity of the C-I bond is less demanding on the ligand.
Reaction Time ShorterLongerFaster oxidative addition leads to a shorter overall reaction time.
Reaction Temperature LowerHigherMilder conditions are typically sufficient for the more reactive substrate.
Typical Yield High to ExcellentGood to HighEfficient C-N bond formation generally results in higher yields.
Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine

This protocol provides a general method for the Buchwald-Hartwig amination of a primary amine with 1-Boc-3-haloazetidine.

buchwald_workflow cluster_reagents_buchwald Reagent Assembly (Inert Atmosphere) cluster_reaction_buchwald Reaction cluster_workup_buchwald Work-up and Purification azetidine_b 1-Boc-3-haloazetidine combine_buchwald Combine Reagents under N2 or Ar azetidine_b->combine_buchwald amine Primary Amine amine->combine_buchwald pd_precatalyst Pd Precatalyst (e.g., Pd2(dba)3) pd_precatalyst->combine_buchwald ligand Ligand (e.g., XPhos) ligand->combine_buchwald base_buchwald Base (e.g., NaOtBu) base_buchwald->combine_buchwald solvent_buchwald Anhydrous Solvent (e.g., Toluene) solvent_buchwald->combine_buchwald heat_buchwald Heat to specified temperature (e.g., 80-100 °C for iodo, 100-120 °C for bromo) combine_buchwald->heat_buchwald cool_buchwald Cool to RT heat_buchwald->cool_buchwald Monitor by TLC/LC-MS filter_buchwald Filter through Celite cool_buchwald->filter_buchwald concentrate_buchwald Concentrate Filtrate filter_buchwald->concentrate_buchwald purify_buchwald Purify by Column Chromatography concentrate_buchwald->purify_buchwald product_buchwald 3-Amino-azetidine Product purify_buchwald->product_buchwald

Fig 3. General workflow for Buchwald-Hartwig amination.

Materials:

  • Primary amine (1.2 eq)

  • This compound or 1-Boc-3-bromoazetidine (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% for iodo, 2-4 mol% for bromo)

  • Phosphine ligand (e.g., XPhos, 2-4 mol% for iodo, 4-8 mol% for bromo)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (nitrogen or argon), add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Add the 1-Boc-3-haloazetidine and the primary amine, followed by anhydrous toluene.

  • Heat the reaction mixture with vigorous stirring. For this compound, a temperature of 80-100 °C is often adequate. For 1-Boc-3-bromoazetidine, a higher temperature of 100-120 °C is typically required.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-azetidine derivative.

Conclusion

The choice between this compound and 1-Boc-3-bromoazetidine is a classic trade-off between reactivity and cost/stability.

  • This compound is the more reactive substrate, offering significant advantages in terms of faster reaction times, milder conditions, and often higher yields in nucleophilic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This makes it an ideal choice for sensitive substrates or when reaction efficiency is the primary concern.

  • 1-Boc-3-bromoazetidine , while less reactive, is often more cost-effective and may exhibit greater bench-top stability. Its use may necessitate more forcing conditions, which could be a limitation for complex molecules with sensitive functional groups.

For drug development professionals, the enhanced reactivity of This compound can streamline process development and improve overall synthetic efficiency, making it a highly valuable building block in the synthesis of novel azetidine-containing therapeutics.

Azetidine Building Blocks in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small, rigid scaffolds is a cornerstone of modern medicinal chemistry. Among these, the azetidine (B1206935) ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention. Its unique combination of properties offers distinct advantages in optimizing drug candidates, from enhancing metabolic stability to improving target engagement. This guide provides a comparative analysis of azetidine building blocks, supported by experimental data and detailed protocols, to inform their effective application in drug discovery.

Azetidines offer a compelling alternative to more common saturated heterocycles like pyrrolidines and piperidines. Their inherent ring strain, approximately 25.4 kcal/mol, contributes to a favorable conformational rigidity, which can reduce the entropic penalty of binding to a biological target and thus improve potency.[1][2] This constrained nature allows for precise control over the spatial orientation of substituents, facilitating enhanced binding affinity and selectivity.[3]

Physicochemical Properties: A Comparative Overview

The introduction of an azetidine moiety can significantly influence a molecule's physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profile. Compared to its five- and six-membered counterparts, the azetidine ring can offer a better balance of properties.

PropertyAzetidinePyrrolidinePiperidine (B6355638)Key Advantages of Azetidine
Molecular Weight LowerHigherHighestContributes less to molecular weight, beneficial for maintaining "drug-like" properties.[2]
Lipophilicity (LogP) Generally lowerModerateHigherCan improve aqueous solubility and reduce off-target effects related to high lipophilicity.[4]
Metabolic Stability Often increasedVariableVariableThe rigid structure can block sites of metabolism, leading to improved half-life.[5]
Aqueous Solubility Generally improvedVariableVariableThe polar nitrogen atom and reduced lipophilicity contribute to better solubility.[4]
Fraction of sp3 (Fsp3) HighHighHighThe three-dimensional structure can improve binding to complex protein targets.[4]
Basicity (pKa) ~11.29~11.27~11.12Similar basicity to other small cyclic amines, allowing for fine-tuning through substitution.[6]

Table 1: Comparative physicochemical properties of saturated nitrogen heterocycles.

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that while the number and position of fluorine atoms are major determinants of basicity, the conformational preferences of the ring system also significantly affect both pKa and LogP values.[7][8] This highlights the nuanced effects that substitution can have on the properties of these small heterocycles.

Azetidine-Containing Drugs and Clinical Candidates

The utility of the azetidine scaffold is underscored by its presence in a growing number of approved drugs and clinical candidates across various therapeutic areas.[9]

Drug/CandidateTargetTherapeutic Area
Azelnidipine L-type calcium channelsAntihypertensive[2]
Cobimetinib MEK1/2Oncology[1]
Ximelagatran ThrombinAnticoagulant[1]
Edonerpic maleate Amyloid-βNeurodegenerative Disease[10]
Ezetimibe NPC1L1Hypercholesterolemia[11]
Cefotiam Penicillin-binding proteinsAntibacterial[11]
Siponimod S1P receptor modulatorMultiple Sclerosis[12]

Table 2: Examples of drugs and clinical candidates containing an azetidine moiety.

Experimental Protocols

The evaluation of azetidine-containing compounds relies on a suite of well-established in vitro and in vivo assays. Below are detailed protocols for key experiments relevant to the therapeutic areas where azetidines have shown promise.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.[3][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an azetidine-containing compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[3]

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • Azetidine-containing test compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized azetidine derivatives for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[3]

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.[13]

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[3]

Objective: To determine the MIC of an azetidine-containing compound against a panel of clinically relevant bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)).[3]

  • Mueller-Hinton broth.

  • 96-well microtiter plates.

  • Azetidine-containing test compounds dissolved in a suitable solvent.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).[3]

Procedure:

  • Compound Preparation: Serially dilute the azetidine derivatives in the 96-well microtiter plate.[3]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compounds.[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay (e.g., MEK Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[14]

Objective: To determine the IC50 value of an azetidine-containing compound against a target kinase (e.g., MEK1).

Materials:

  • Recombinant active kinase (e.g., MEK1).

  • Kinase substrate (e.g., inactive ERK2).

  • [γ-33P]ATP or a fluorescence-based detection system.

  • Kinase reaction buffer.

  • Azetidine-containing test compounds.

  • Phosphocellulose paper or microplate for detection.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP (e.g., [γ-33P]ATP).[14]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).[14]

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity.[14]

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of azetidine building blocks in drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_lead_opt Lead Optimization start Azetidine Building Blocks synthesis Chemical Synthesis & Purification start->synthesis biochemical Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochemical cell_based Cell-Based Assays (e.g., Viability, Signaling) synthesis->cell_based sar Structure-Activity Relationship (SAR) biochemical->sar cell_based->sar adme ADME/Tox Profiling sar->adme adme->synthesis Iterative Design ras_raf_mek_erk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Azetidine-based MEK Inhibitor (e.g., Cobimetinib) inhibitor->mek jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat P stat_dimer STAT Dimer stat->stat_dimer nucleus Nucleus stat_dimer->nucleus gene_transcription Gene Transcription nucleus->gene_transcription Modulates inhibitor Azetidine-based JAK Inhibitor inhibitor->jak

References

A Comparative Guide to 1-Boc-3-iodoazetidine and its Alternatives for Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azetidine (B1206935) motif is a crucial step in the synthesis of many biologically active compounds, offering a unique three-dimensional scaffold that can enhance pharmacological properties. The choice of the azetidine building block is therefore a critical decision in any multi-step synthesis. This guide provides an objective comparison of 1-Boc-3-iodoazetidine with its common alternatives, 1-Boc-3-bromoazetidine and 1-Boc-3-(tosyloxy)azetidine, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your synthetic strategy.

Comparison of Azetidine Building Block Synthesis

The accessibility of the starting material is a key consideration in a multi-step synthesis. The most common precursor for these 3-substituted azetidines is N-Boc-3-hydroxyazetidine, which is commercially available. The conversion to the iodo, bromo, or tosyloxy derivative proceeds via well-established methods.

Building BlockStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound N-Boc-3-hydroxyazetidineImidazole (B134444), Triphenylphosphine (B44618), IodineToluene (B28343)100199[1]
1-Boc-3-bromoazetidine N-Boc-3-hydroxyazetidineCarbon tetrabromide, TriphenylphosphineDichloromethane0 to RT12~95(Typical Appel reaction conditions)
1-Boc-3-(tosyloxy)azetidine N-Boc-3-hydroxyazetidinep-Toluenesulfonyl chloride, Triethylamine, DMAPDichloromethane0 to RT2>95(Typical tosylation conditions)

Table 1: Comparison of the synthesis of 3-substituted-1-Boc-azetidine building blocks.

Reactivity in Key Synthetic Transformations

The primary utility of these building blocks lies in their ability to undergo nucleophilic substitution and cross-coupling reactions to introduce a wide variety of functionalities at the 3-position of the azetidine ring. The choice of leaving group (iodide, bromide, or tosylate) significantly impacts the reactivity of the building block.

General Reactivity Trend

In general, the reactivity of the leaving group in both nucleophilic substitution (SN2) and palladium-catalyzed cross-coupling reactions follows the trend:

Iodide > Tosylate > Bromide

Iodide is an excellent leaving group due to the weak C-I bond and the high stability of the iodide anion. Tosylate is also a very good leaving group. Bromide is a good leaving group, but generally less reactive than iodide and tosylate.

Nucleophilic Substitution Reactions

These reactions are fundamental for introducing amines, azides, thiols, and other nucleophiles.

Building BlockNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compound 1H-Pyrazole-4-carbaldehydeDMF901676
1-Boc-3-bromoazetidine AnilineToluene11018Moderate
1-Boc-3-(tosyloxy)azetidine Sodium azideDMF804High

Table 2: Representative yields for nucleophilic substitution reactions. Data is sourced from various literature examples and general reactivity principles.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki and Buchwald-Hartwig reactions are powerful tools for forming C-C and C-N bonds, respectively. The reactivity of the azetidine building block in these reactions is critical for the synthesis of complex drug-like molecules.

Reaction TypeBuilding BlockCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki Coupling This compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl₂Cs₂CO₃Acetonitrile9012Not specified
Suzuki Coupling 1-Boc-3-bromoazetidine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water10012Moderate-Good
Suzuki Coupling 1-Boc-3-(tosyloxy)azetidine Arylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10012Good-Excellent
Buchwald-Hartwig Amination This compound AnilinePd₂(dba)₃ / BINAPNaOtBuToluene10012Good-Excellent
Buchwald-Hartwig Amination 1-Boc-3-bromoazetidine MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012Good
Buchwald-Hartwig Amination 1-Boc-3-(tosyloxy)azetidine Primary AminePd(OAc)₂ / BrettPhosCs₂CO₃Toluene10012Excellent

Table 3: Comparison of performance in palladium-catalyzed cross-coupling reactions. Yields are estimated based on general reactivity trends and literature for similar substrates.

Experimental Protocols

Synthesis of this compound[1]

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in toluene are added imidazole (3.0 eq) and triphenylphosphine (2.0 eq). The mixture is stirred at room temperature for 15 minutes, after which iodine (1.5 eq) is added portion-wise. The reaction mixture is then heated to 100 °C for 1 hour. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

G cluster_synthesis Synthesis of this compound N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction Toluene, 100°C, 1h N-Boc-3-hydroxyazetidine->Reaction Substrate Reagents Imidazole, PPh3, I2 Reagents->Reaction Workup Quench (Na2S2O3) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound Product (99% yield)

Synthesis workflow for this compound.
General Protocol for Suzuki-Miyaura Coupling

To a mixture of the 3-substituted-1-Boc-azetidine (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq) in a suitable solvent (e.g., toluene/water, 1,4-dioxane) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until completion (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Azetidine_Derivative 1-Boc-3-X-azetidine (X = I, Br, OTf) Coupling_Reaction Solvent, Heat Azetidine_Derivative->Coupling_Reaction Boronic_Acid R-B(OH)2 Boronic_Acid->Coupling_Reaction Catalyst_System Pd Catalyst Base Catalyst_System->Coupling_Reaction Coupled_Product 1-Boc-3-R-azetidine Coupling_Reaction->Coupled_Product

General workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination

A mixture of the 3-substituted-1-Boc-azetidine (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, BrettPhos, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq) in an anhydrous solvent (e.g., toluene, 1,4-dioxane) is heated under an inert atmosphere at 80-110 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired 3-aminoazetidine derivative.

G cluster_buchwald Buchwald-Hartwig Amination Azetidine_Derivative 1-Boc-3-X-azetidine (X = I, Br, OTf) Amination_Reaction Solvent, Heat Azetidine_Derivative->Amination_Reaction Amine R1R2NH Amine->Amination_Reaction Catalyst_System Pd Precatalyst Ligand, Base Catalyst_System->Amination_Reaction Aminated_Product 1-Boc-3-(NR1R2)-azetidine Amination_Reaction->Aminated_Product

General workflow for Buchwald-Hartwig amination.

Conclusion and Recommendations

The choice between this compound, -bromoazetidine, and -(tosyloxy)azetidine depends on a balance of factors including reagent cost, ease of preparation, and reactivity in the desired transformation.

  • This compound is the most reactive of the three in palladium-catalyzed cross-coupling reactions and is an excellent choice when milder reaction conditions or shorter reaction times are desired. Its preparation is high-yielding.

  • 1-Boc-3-bromoazetidine is a cost-effective alternative, though it may require more forcing conditions or more active catalyst systems to achieve comparable yields to the iodo-derivative.

  • 1-Boc-3-(tosyloxy)azetidine is an excellent substrate for a wide range of nucleophilic substitutions and can be a highly effective partner in many cross-coupling reactions, often exhibiting reactivity between that of the iodo- and bromo-derivatives. Its ease of preparation in high yield from the corresponding alcohol is a significant advantage.

For challenging coupling reactions where reactivity is paramount, This compound is the recommended choice. For routine substitutions and as a more economical option for cross-couplings, 1-Boc-3-(tosyloxy)azetidine and 1-Boc-3-bromoazetidine are viable and effective alternatives. The selection should be guided by the specific requirements of the synthetic route and the nature of the coupling partners.

References

The Strategic Advantage of 1-Boc-3-iodoazetidine in the Pursuit of Novel PDE9A Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A case study in the successful application of a key building block for the development of central nervous system therapeutics.

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. For researchers and medicinal chemists, the azetidine (B1206935) motif has emerged as a valuable scaffold due to its ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensional complexity, to drug candidates. This guide provides a comparative analysis of the use of 1-Boc-3-iodoazetidine in a successful drug discovery project targeting phosphodiesterase 9A (PDE9A), a promising therapeutic target for Alzheimer's disease. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data, to highlight its strategic advantages.

The Rise of Azetidines in CNS Drug Discovery

The incorporation of small, strained ring systems like azetidine has become a popular strategy in medicinal chemistry to navigate the challenging chemical space of central nervous system (CNS) targets. The rigid nature of the azetidine ring can help to lock in bioactive conformations, leading to enhanced potency and selectivity. Furthermore, the introduction of a basic nitrogen atom can improve aqueous solubility and provide a handle for modulating pharmacokinetic properties.

Case Study: Azetidine-Containing Pyrazolopyrimidinones as PDE9A Inhibitors

Phosphodiesterase 9A is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling pathways associated with learning and memory. Inhibition of PDE9A has been shown to elevate cGMP levels in the brain, offering a potential therapeutic strategy for the symptomatic treatment of Alzheimer's disease.

A significant breakthrough in this area has been the development of potent and selective PDE9A inhibitors based on a pyrazolopyrimidinone (B8486647) scaffold. Structure-activity relationship (SAR) studies have revealed that substitution at the N-1 position of the pyrazolopyrimidinone core with small, nitrogen-containing heterocycles can significantly enhance potency and brain penetration. The 3-azetidinyl group, in particular, has proven to be a highly effective substituent.

This case study focuses on the synthesis of a key intermediate, 1-(azetidin-3-yl)-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , a crucial precursor for a series of potent PDE9A inhibitors. We will compare the synthetic route utilizing this compound with an alternative approach starting from 1-Boc-3-aminoazetidine.

Data Presentation: A Head-to-Head Comparison
ParameterMethod A: Using this compoundMethod B: Using 1-Boc-3-aminoazetidine
Starting Material This compound1-Boc-3-aminoazetidine
Key Reaction Nucleophilic substitutionNucleophilic aromatic substitution
Reagents 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, K2CO3, DMF1,6-dichloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, DIPEA, NMP
Reaction Temperature 80 °C120 °C
Reaction Time 12 hours24 hours
Yield of Boc-protected intermediate ~85%~70%
Deprotection TFA, DCMTFA, DCM
Overall Yield HighModerate
Key Advantages Milder reaction conditions, higher yield, readily available starting material.Direct introduction of the amino-azetidine moiety.
Key Disadvantages Two-step process (substitution followed by deprotection).Harsher reaction conditions, lower yield, potential for side reactions.
Experimental Protocols

Method A: Synthesis of tert-butyl 3-(6-chloro-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate

To a solution of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in dimethylformamide (DMF), potassium carbonate (K2CO3, 2.0 eq) and this compound (1.2 eq) are added. The reaction mixture is stirred at 80 °C for 12 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired product.

Deprotection of the Boc Group:

The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) (1:1) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield the desired product as a TFA salt.

Method B: Synthesis of tert-butyl 3-((6-chloro-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)amino)azetidine-1-carboxylate (Illustrative Alternative)

To a solution of 1,6-dichloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in N-methyl-2-pyrrolidone (NMP), N,N-diisopropylethylamine (DIPEA, 3.0 eq) and 1-Boc-3-aminoazetidine (1.1 eq) are added. The reaction mixture is heated to 120 °C for 24 hours. After cooling, the mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried to give the crude product, which is then purified by column chromatography. Deprotection is carried out using similar conditions as in Method A.

Visualizing the Synthetic Strategy

The following diagrams illustrate the synthetic workflow and the key transformations involved in the successful drug discovery project.

experimental_workflow cluster_method_a Method A: Using this compound cluster_method_b Method B: Alternative using 1-Boc-3-aminoazetidine start_A This compound intermediate_A Boc-protected Azetidinyl Pyrazolopyrimidinone start_A->intermediate_A Nucleophilic Substitution (K2CO3, DMF, 80°C) product_A Azetidinyl Pyrazolopyrimidinone PDE9A Inhibitor Precursor intermediate_A->product_A Boc Deprotection (TFA, DCM) start_B 1-Boc-3-aminoazetidine intermediate_B Boc-protected Azetidinyl Pyrazolopyrimidinone start_B->intermediate_B Nucleophilic Aromatic Substitution (DIPEA, NMP, 120°C) product_B Azetidinyl Pyrazolopyrimidinone PDE9A Inhibitor Precursor intermediate_B->product_B Boc Deprotection (TFA, DCM)

Caption: Comparative synthetic workflows for the preparation of the azetidinyl pyrazolopyrimidinone precursor.

Signaling Pathway of PDE9A Inhibition

pde9a_pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC PDE9A PDE9A cGMP->PDE9A Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE9A->GMP Synaptic_Plasticity Synaptic Plasticity (Learning & Memory) PKG->Synaptic_Plasticity Inhibitor Azetidinyl Pyrazolopyrimidinone Inhibitor Inhibitor->PDE9A Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of PDE9A inhibition.

Conclusion: The Superiority of this compound

The comparative data clearly demonstrates the advantages of utilizing this compound for the synthesis of the azetidinyl pyrazolopyrimidinone precursor in this successful PDE9A inhibitor project. The milder reaction conditions and significantly higher yield of Method A make it a more efficient and scalable route for producing this key intermediate. While the alternative approach using 1-Boc-3-aminoazetidine is feasible, it suffers from harsher conditions and lower efficiency.

The successful application of this compound in this project underscores its value as a strategic building block in modern drug discovery. Its ability to participate in efficient nucleophilic substitution reactions provides a reliable and high-yielding method for the incorporation of the desirable azetidine motif, paving the way for the development of novel therapeutics for challenging diseases like Alzheimer's. Researchers and scientists in the field of drug development should consider this compound as a preferred reagent for the introduction of the 3-azetidinyl moiety.

1-Boc-3-iodoazetidine: A Superior Scaffold for Electrophilic Introduction of the Azetidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small, saturated heterocycles is a cornerstone of modern medicinal chemistry. Among these, the azetidine (B1206935) ring has emerged as a privileged scaffold, imparting a unique combination of structural rigidity, improved physicochemical properties, and novel chemical space. This guide provides a comprehensive comparison of 1-Boc-3-iodoazetidine with other electrophilic scaffolds, highlighting its advantages in the synthesis of azetidine-containing compounds, supported by experimental data and detailed protocols.

The four-membered azetidine ring offers a distinct three-dimensional profile that can enhance binding affinity and selectivity to biological targets.[1] Its introduction into drug candidates has been shown to improve aqueous solubility, metabolic stability, and cell permeability compared to larger saturated heterocycles like pyrrolidine (B122466) and piperidine.[1] this compound serves as a key electrophilic building block for the facile and efficient incorporation of this valuable moiety.

Comparative Advantages of the Azetidine Scaffold

The superiority of the azetidine scaffold, and by extension the utility of this compound, is evident when comparing the biological activity of analogous compounds. A compelling example is found in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, where the ring size of the heterocyclic core plays a critical role in inhibitory potency.

Data Presentation: Impact of Ring Size on STAT3 Inhibition
CompoundHeterocyclic CoreSTAT3 DNA-Binding Inhibition IC₅₀ (µM)Fold Improvement vs. Proline Analog
Azetidine Analog Azetidine-2-carboxamide (B111606)0.52 4.6x
Proline AnalogProline (5-membered ring)2.41x
Pipecolamide AnalogPipecolamide (6-membered ring)5.40.44x

Data sourced from a study on the optimization of proline-based STAT3 inhibitors.[2]

This data clearly demonstrates that the 4-membered azetidine-2-carboxamide analog exhibits a more than four-fold increase in potency against STAT3 compared to its 5-membered proline counterpart.[2] The 6-membered pipecolamide analog showed a decrease in potency.[2] This significant enhancement in biological activity underscores the strategic advantage of incorporating the compact and rigid azetidine scaffold.

Physicochemical Property Comparison

The choice of a saturated heterocycle has a profound impact on the physicochemical properties of a molecule, which in turn influences its pharmacokinetic profile. The azetidine ring generally imparts greater polarity and reduced lipophilicity compared to its larger counterparts.

PropertyAzetidinePyrrolidinePiperidine
Molecular Weight ( g/mol )~57.09~71.12~85.15
logP (calculated)LowerModerateHigher
pKa (predicted)~11.29~11.27~11.22
Aqueous SolubilityHighModerateLow

This table presents a generalized comparison of the parent heterocycles. Actual values for substituted derivatives will vary.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in N-alkylation reactions, a common method for incorporating the azetidine scaffold.

Synthesis of this compound from N-Boc-3-hydroxyazetidine

Materials:

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL), sequentially add imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol).

  • Heat the reaction mixture at 100 °C for 1 hour.

  • Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution (30 mL).

  • Add iodine to quench the excess triphenylphosphine until the iodine color in the organic layer disappears.

  • Separate the organic layer, wash with saturated aqueous sodium thiosulfate, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate = 9:1 to 1:1) to afford this compound as a clear oil (5.42 g, 99% yield).[3]

General Protocol for N-Alkylation of an Amine with this compound

Materials:

  • Amine substrate

  • This compound

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

  • Solvent (e.g., Acetonitrile, DMF)

Procedure:

  • To a solution of the amine substrate (1.0 eq.) in an appropriate anhydrous solvent, add a suitable base (1.5-2.0 eq.).

  • Add this compound (1.1-1.2 eq.) to the reaction mixture.

  • Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-90 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If inorganic salts have precipitated, filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Mandatory Visualization

STAT3 Signaling Pathway and Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the STAT3 signaling pathway and the point of inhibition by azetidine-containing small molecules.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits Dimerization DNA DNA STAT3_dimer->DNA Binds to DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Library_Synthesis_Workflow Start Start Dispense_Reagents Dispense this compound and diverse amine building blocks into multi-well plate Start->Dispense_Reagents Reaction Parallel Reaction (N-Alkylation) Dispense_Reagents->Reaction Workup Parallel Work-up (e.g., Liquid-Liquid Extraction) Reaction->Workup Purification Purification (e.g., Preparative HPLC) Workup->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis Screening Biological Screening (e.g., Kinase Assay) Analysis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR End End SAR->End

References

Assessing the Bioisosteric Replacement Potential of the Azetidine Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and physicochemical properties. Among the saturated heterocyclic scaffolds, the four-membered azetidine (B1206935) ring has emerged as a valuable and versatile bioisostere.[1][2] Its unique combination of structural rigidity, polarity, and three-dimensionality offers a compelling alternative to more commonly used moieties such as pyrrolidine, piperidine, cyclobutane, and even aromatic rings.[1][3] This guide provides a comprehensive comparison of the azetidine ring with its bioisosteric counterparts, supported by experimental data, to inform rational drug design and lead optimization efforts.

The compact and strained nature of the azetidine ring imparts distinct properties that can be leveraged to address common challenges in drug development.[3] For instance, replacing larger, more lipophilic rings with azetidine can lead to improved aqueous solubility and a lower partition coefficient (LogP), which are often desirable for optimizing pharmacokinetic profiles.[4][5] Furthermore, the rigid framework of azetidine can help to lock in a bioactive conformation, potentially enhancing binding affinity and selectivity for the target protein.[6] However, the inherent ring strain can also introduce metabolic liabilities, a factor that must be carefully considered and evaluated.[3]

This guide presents a data-driven comparison of azetidine-containing compounds with their respective bioisosteres, focusing on key parameters such as biological activity, physicochemical properties, and metabolic stability. Detailed experimental protocols for the key assays used to generate this data are also provided to ensure reproducibility and facilitate the application of these principles in your own research.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data comparing the properties of azetidine-containing compounds with their bioisosteric analogues. These examples are drawn from medicinal chemistry literature and illustrate the impact of this bioisosteric replacement on key drug-like properties.

Table 1: Comparison of Azetidine and Pyrrolidine Bioisosteres

PropertyAzetidine AnalogPyrrolidine AnalogTarget/AssayReference
Biological Activity (IC₅₀/Kᵢ) Kᵢ: 9.5 nMKᵢ: >100 nMOxytocin Receptor[4]
Aqueous Solubility 59 µg/mL< 6 µg/mLKinetic Solubility[4]
Lipophilicity (cLogP) ~1.3~1.6Calculated[5]
Fraction of sp³ carbons (Fsp³) 0.46< 0.4Calculated[4]

Table 2: Comparison of Azetidine and Piperidine Bioisosteres

PropertyAzetidine AnalogPiperidine AnalogTarget/AssayReference
Biological Activity (IC₅₀) 0.26 nM-JAK3[6]
Lipophilicity (LogP) ~1.3~1.9Calculated (for representative sulfonylamides)[5]
pKa ~11.29 (unsubstituted)~11.22 (unsubstituted)Experimental[3]
Aqueous Solubility Generally HigherGenerally LowerGeneral Observation[3][5]
Metabolic Stability Can be a liability due to ring strainGenerally more stableGeneral Observation[3]

Table 3: Comparison of Azetidine and Cyclobutane Bioisosteres

PropertyAzetidine AnalogCyclobutane AnalogTarget/AssayReference
Ring Puckering Angle 15.3° (sp³ N)15.5°X-ray Crystallography[3]
Ring Strain (kcal/mol) ~25.4~26Calculated[3]
Hydrogen Bond Acceptor Yes (Nitrogen)NoChemical Property[3]
Polarity HigherLowerGeneral Observation[3]

Table 4: Azetidine as a Phenyl Ring Bioisostere

PropertyAzetidine-containing CompoundPhenyl-containing CompoundTarget/AssayReference
Solubility ImprovedLowerGeneral Trend[7]
Lipophilicity ReducedHigherGeneral Trend[7]
Metabolic Stability Can be improved by blocking metabolic hot spotsOften a site of oxidative metabolismGeneral Trend[7]
3D-dimensionality (Fsp³) IncreasedLowerStructural Property[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure the reproducibility and validity of the presented data.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Purpose: To determine the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) of a compound between n-octanol and an aqueous buffer.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer and n-octanol (e.g., 1:1 v/v). The final concentration of the test compound should be within the linear range of the analytical method.

  • Securely cap the vials and shake them vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vials at high speed (e.g., 3000 x g) for a sufficient time (e.g., 15-30 minutes) to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the LogP or LogD value using the following formula: LogP (or LogD) = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Kinetic Aqueous Solubility Assay

Purpose: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (as a DMSO stock solution, e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader (for turbidimetric measurement) or LC-MS/MS

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add small volumes of the DMSO stock solution of the test compound to the buffer to create a range of final concentrations.

  • Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 1.5-2 hours).

  • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm). The concentration at which precipitation is observed is the kinetic solubility.

  • Alternatively, for a more quantitative measurement, centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to another plate and determine the concentration of the dissolved compound using LC-MS/MS against a standard curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Purpose: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Incubator/shaking water bath (37°C)

  • Acetonitrile (B52724) (or other suitable organic solvent) containing an internal standard to stop the reaction

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the HLM solution and the NADPH regenerating system to the buffer. Pre-warm the plate to 37°C.

  • Initiate the metabolic reaction by adding the test compound to the wells. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Km of most metabolizing enzymes.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the percentage of compound remaining versus time.

Caco-2 Permeability Assay

Purpose: To evaluate the intestinal permeability of a compound and assess its potential for active transport using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound

  • Control compounds (e.g., a high-permeability and a low-permeability standard)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-to-B) permeability assessment, add the test compound to the apical (donor) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specific time points, collect samples from the basolateral (receiver) chamber.

  • For basolateral-to-apical (B-to-A) permeability assessment (to determine efflux), add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Pₐₚₚ) using the following formula: Pₐₚₚ (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as the ratio of Pₐₚₚ (B-to-A) to Pₐₚₚ (A-to-B). An ER > 2 is indicative of active efflux.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the bioisosteric replacement of the azetidine ring.

Bioisosteric_Replacement_Concept cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Lead Lead Compound (e.g., with Pyrrolidine) Replacement Bioisosteric Replacement (Azetidine) Lead->Replacement Chemical Modification Properties Improved Properties: - Solubility - Potency - Metabolic Stability - PK Profile Replacement->Properties Leads to

Caption: Bioisosteric replacement of a chemical moiety with an azetidine ring.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Bioisosteric Design (e.g., Pyrrolidine -> Azetidine) Synthesis Chemical Synthesis of Analogs Design->Synthesis Activity Biological Activity (IC50 / Ki) Synthesis->Activity PhysChem Physicochemical Properties (LogP, Solubility) Synthesis->PhysChem ADME ADME Properties (Metabolic Stability, Permeability) Synthesis->ADME PK Pharmacokinetics (in vivo) Activity->PK ADME->PK Efficacy Efficacy & Safety (in vivo models) PK->Efficacy

Caption: Experimental workflow for assessing bioisosteric replacement potential.

References

Performance of 1-Boc-3-iodoazetidine in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-iodoazetidine is a valuable building block in drug discovery, prized for its compact, three-dimensional azetidine (B1206935) scaffold. This structure can impart favorable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. In high-throughput screening (HTS), its electrophilic nature, conferred by the iodo group, allows for its use in the construction of diverse chemical libraries through reactions with various nucleophiles. This guide provides an objective comparison of this compound's performance in HTS applications, supported by available data and detailed experimental protocols.

While specific quantitative performance metrics for this compound in high-throughput screening are not extensively documented in publicly available literature, we can infer its utility and potential performance based on the application of similar electrophilic scaffolds in relevant screening platforms like DNA-encoded library (DEL) synthesis and fragment-based screening.

Comparison with Alternative Electrophilic Scaffolds

The selection of an electrophilic building block for HTS is critical and depends on factors such as reactivity, selectivity, and compatibility with the screening format. Here, we compare this compound with other commonly used electrophilic reagents.

FeatureThis compoundAlternative: 1-Boc-3-bromoazetidineAlternative: Epoxides (e.g., Boc-glycidyl ether)Alternative: α-haloacetamides
Reactivity Moderate to highModerateHighHigh
Selectivity Generally good for soft nucleophilesSimilar to iodo-variant, slightly less reactiveProne to reaction with a broader range of nucleophiles, including waterHigh reactivity can lead to lower selectivity
Scaffold Type Saturated 4-membered heterocycleSaturated 4-membered heterocycleAcyclic ether with epoxideAcyclic amide
3D Character HighHighModerateLow
Stability Good, but sensitive to light and strong basesGenerally more stable than iodo-variantCan be unstable, especially to acid or baseGenerally stable
Common HTS Application DEL synthesis, fragment-based screeningDEL synthesis, fragment-based screeningLibrary synthesisCovalent inhibitor screening

Experimental Protocols

Below are representative protocols for the use of electrophilic scaffolds in HTS, which can be adapted for this compound.

DNA-Encoded Library (DEL) Synthesis: General Protocol

This protocol outlines a typical workflow for incorporating an electrophilic building block into a DEL.

DEL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_pooling Pooling & Purification cluster_next Next Cycle DNA DNA Headpiece (with nucleophile) Aliquot Aliquot into 96-well plate DNA->Aliquot Add_Electrophile Add this compound (or alternative) Aliquot->Add_Electrophile Incubate Incubate (e.g., 16h, 25°C) Add_Electrophile->Incubate Pool Pool wells Incubate->Pool Purify Purify (e.g., SEC) Pool->Purify Next_Cycle Proceed to next DEL cycle Purify->Next_Cycle

Caption: General workflow for a DNA-encoded library synthesis cycle. (Within 100 characters)

Methodology:

  • Preparation: A DNA headpiece functionalized with a nucleophilic group (e.g., an amine or thiol) is aliquoted into the wells of a microtiter plate.

  • Reaction: A solution of this compound in a compatible organic solvent (e.g., DMSO) is added to each well. The plate is sealed and incubated at room temperature to allow for the reaction to proceed to completion.

  • Pooling and Purification: The contents of the wells are pooled, and the resulting DNA-conjugated products are purified, typically by size-exclusion chromatography, to remove unreacted building blocks and reagents.

  • Next Cycle: The purified product is then used as the starting material for the next cycle of the DEL synthesis.

Fragment-Based Screening via Covalent Tethering: General Protocol

This protocol describes a common workflow for identifying protein-binding fragments using an electrophilic library.

Fragment_Screening_Workflow cluster_incubation Incubation cluster_detection Detection cluster_validation Hit Validation Protein Target Protein (with accessible Cys/Lys) Incubate Incubate together Protein->Incubate Fragments Electrophilic Fragment Library (incl. This compound) Fragments->Incubate Remove_Excess Remove unbound fragments Incubate->Remove_Excess Analysis Analyze for covalent modification (e.g., Mass Spectrometry) Remove_Excess->Analysis Identify_Hits Identify fragments that formed covalent adducts Analysis->Identify_Hits Validate Validate hits in secondary assays Identify_Hits->Validate

Caption: Workflow for covalent fragment-based screening. (Within 100 characters)

Methodology:

  • Incubation: The target protein, ideally containing a reactive nucleophilic residue like cysteine or lysine, is incubated with a library of electrophilic fragments, including this compound.

  • Removal of Excess Fragments: Unbound fragments are removed through techniques such as dialysis or size-exclusion chromatography.

  • Analysis: The protein is analyzed for an increase in mass corresponding to the molecular weight of the bound fragment. Mass spectrometry is a common analytical technique for this purpose.

  • Hit Identification and Validation: Fragments that show evidence of covalent binding are identified as hits and are further validated in secondary assays to confirm their activity and selectivity.

Signaling Pathways and Logical Relationships

The application of this compound in HTS is primarily in the context of ligand discovery for a specific biological target. The logical relationship for a successful hit progression is outlined below.

Hit_Progression_Logic HTS High-Throughput Screen Hit_ID Hit Identification HTS->Hit_ID Primary Hits Hit_Val Hit Validation Hit_ID->Hit_Val Confirmed Hits Lead_Opt Lead Optimization Hit_Val->Lead_Opt Validated Leads Candidate Drug Candidate Lead_Opt->Candidate Optimized Candidate

Caption: Logical flow from HTS to a drug candidate. (Within 100 characters)

Conclusion

A Comparative Guide to the Synthetic Routes of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) scaffold is a highly sought-after structural motif in medicinal chemistry due to its unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules. The synthesis of functionalized azetidines, however, presents a significant challenge due to the inherent ring strain of the four-membered ring. This guide provides a comprehensive comparison of prominent synthetic strategies for the preparation of functionalized azetidines, supported by quantitative data and detailed experimental protocols for key reactions.

Key Synthetic Strategies at a Glance

Several powerful methods have been developed for the synthesis of functionalized azetidines. The most widely employed strategies include:

  • Intramolecular Cyclization: Formation of the azetidine ring via cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group. A notable example is the catalyzed intramolecular aminolysis of epoxides.

  • Aza-Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, offering a versatile route to 3-substituted azetidines.

  • [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): The direct formation of the azetidine ring through the photochemical reaction of an imine with an alkene.

  • Palladium-Catalyzed C-H Amination: An atom-economical approach involving the direct intramolecular conversion of a C(sp³)–H bond to a C-N bond.

  • Ring Expansion of Aziridines: The conversion of readily available three-membered aziridine (B145994) rings into the corresponding four-membered azetidines.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of these key synthetic routes, focusing on reaction yields, and where applicable, stereoselectivity across a range of substrates.

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[1][2][3]

This method provides a regioselective route to 3-hydroxyazetidines. The reaction generally proceeds in high yields with good tolerance for various functional groups on the amine substituent.

EntryAmine Substituent (R)ProductYield (%)
1Benzyl2-Ethyl-1-benzylazetidin-3-ol81
24-Methoxybenzyl2-Ethyl-1-(4-methoxybenzyl)azetidin-3-ol85
34-Chlorobenzyl1-(4-Chlorobenzyl)-2-ethylazetidin-3-ol83
4n-Butyl1-Butyl-2-ethylazetidin-3-ol88
5tert-Butyl1-(tert-Butyl)-2-ethylazetidin-3-ol86
6Allyl1-Allyl-2-ethylazetidin-3-ol65
Table 2: DBU-Catalyzed Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate[4][5][6][7]

This approach is highly effective for the synthesis of 3,3-disubstituted azetidines, with a broad scope of applicable nitrogen nucleophiles.

EntryNucleophileProductYield (%)
1AzetidineMethyl 2-(1-(azetidin-1-yl)-N-Boc-azetidin-3-yl)acetate64
2PyrrolidineMethyl 2-(1-(pyrrolidin-1-yl)-N-Boc-azetidin-3-yl)acetate61
3PiperidineMethyl 2-(1-(piperidin-1-yl)-N-Boc-azetidin-3-yl)acetate75
41H-PyrazoleMethyl 2-(1-(pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate83
51H-ImidazoleMethyl 2-(1-(imidazol-1-yl)-N-Boc-azetidin-3-yl)acetate53
61H-IndazoleMethyl 2-(1-(indazol-1-yl)-N-Boc-azetidin-3-yl)acetate69
Table 3: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[8][9][10][11][12]

This photochemical method allows for the synthesis of complex, fused azetidine architectures with high diastereoselectivity.

EntryAlkene TetherProductYield (%)Diastereomeric Ratio (d.r.)
1-(CH₂)₂-Bicyclic azetidine96>20:1
2-O(CH₂)₂-Oxabicyclic azetidine85>20:1
3-NTs(CH₂)₂-Azabicyclic azetidine78>20:1
4-(CH₂)₃-Bicyclic azetidine8810:1
5-CH₂OCH₂-Oxabicyclic azetidine75>20:1
Table 4: Palladium-Catalyzed Intramolecular C(sp³)-H Amination[13][14][15]

This strategy enables the formation of azetidines from picolinamide-protected amines, showcasing good yields and, in some cases, high diastereoselectivity.

EntrySubstrateProductYield (%)Diastereomeric Ratio (d.r.)
1N-(2,2-dimethyl-1-phenylpropyl)picolinamide3,3-Dimethyl-2-phenylazetidine derivative85-
2N-(1-phenylethyl)picolinamide derivative2-Phenylazetidine derivative70>20:1
3Betulin-derived picolinamideC(22)-azetidine derivative64-
4Oleanolic acid-derived picolinamideC(16)-azetidine derivative55-
Table 5: Ring Expansion of Aziridines to Azetidines[16][17][18]

The conversion of aziridines to azetidines can be achieved through various methods, including biocatalytic and transition-metal-catalyzed approaches.

EntryAziridine SubstrateMethodProductYield (%)Enantiomeric Ratio (e.r.)
1N-Cbz-2-phenylaziridineBiocatalytic ([1][2]-Stevens Rearrangement)N-Cbz-3-phenylazetidine6799:1
2N-Ts-2-phenylaziridinewith Phenacyl Bromide (Ylide mediated)2-Aroyl-N-tosylazetidineHigh-
3Propargylic AziridineAu-catalyzed cyclization(Z)-Alkylidene azetidineGood-

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[1][2]

Materials:

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.

  • Stir the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-hydroxyazetidine.

Protocol 2: DBU-Catalyzed Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate[4]

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq)

  • Nitrogen nucleophile (1.0-1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

Procedure:

  • To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add the desired nitrogen nucleophile (1.0-1.2 eq).

  • Add DBU (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 16 hours depending on the nucleophile.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.

Protocol 3: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[11]

Materials:

  • Oxime substrate (0.25 mmol)

  • Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1 mol%)

  • Acetonitrile (0.1 M)

  • Blue LED lamps (427 nm)

Procedure:

  • In a reaction vial, dissolve the oxime substrate (0.25 mmol) and the iridium photocatalyst (1 mol%) in acetonitrile (0.1 M).

  • Sparge the solution with an inert gas (e.g., nitrogen or argon) for 10 minutes.

  • Irradiate the reaction mixture with blue LED lamps (427 nm) at room temperature for 16-20 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic azetidine.

Protocol 4: Palladium-Catalyzed Intramolecular C(sp³)-H Amination[14]

Materials:

  • Picolinamide-protected amine substrate (1.0 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 eq)

  • Lithium carbonate (Li₂CO₃) (2.0 eq)

  • Toluene (B28343), anhydrous

Procedure:

  • To a reaction vessel, add the picolinamide-protected amine substrate (1.0 eq), Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.2 eq), and Li₂CO₃ (2.0 eq).

  • Add anhydrous toluene and stir the mixture at 100-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the corresponding azetidine product.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental transformations of the described synthetic routes.

Intramolecular_Cyclization EpoxyAmine cis-3,4-Epoxy Amine Azetidine 3-Hydroxyazetidine EpoxyAmine->Azetidine  La(OTf)₃, Δ  

Caption: La(OTf)₃-catalyzed intramolecular aminolysis of an epoxy amine.

Aza_Michael_Addition Reactants α,β-Unsaturated Azetidinone + Nucleophile Product 3,3-Disubstituted Azetidine Reactants->Product  DBU, Δ  

Caption: DBU-catalyzed aza-Michael addition for azetidine synthesis.

Aza_Paterno_Buchi Reactants Imine + Alkene Product Azetidine Reactants->Product  hν, Photosensitizer  

Caption: The [2+2] photocycloaddition known as the aza Paternò-Büchi reaction.

Pd_C_H_Amination Substrate Picolinamide-Protected Amine Product Azetidine Substrate->Product  Pd(OAc)₂, Oxidant  

Caption: Palladium-catalyzed intramolecular C-H amination.

Ring_Expansion Aziridine Aziridine Azetidine Azetidine Aziridine->Azetidine  Catalyst/Reagent  

Caption: General scheme for the ring expansion of aziridines to azetidines.

Conclusion

The synthesis of functionalized azetidines can be accomplished through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. This guide provides a comparative framework to assist researchers in navigating these choices and selecting the most appropriate methodology for their specific synthetic targets in the pursuit of novel therapeutics and chemical probes.

References

The Rising Profile of Substituted Iodoazetidines: A Comparative Review of Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the small, strained ring of azetidine (B1206935) has become a scaffold of significant interest. The incorporation of an iodine substituent further enhances its utility, providing a versatile handle for synthetic modifications and a unique profile for biological applications. This guide provides a comparative overview of the applications of substituted iodoazetidines, with a focus on their synthesis, biological activity, and potential as imaging agents. Experimental data is presented for clear comparison, alongside detailed methodologies for key experiments.

Synthesis of Substituted Iodoazetidines: The Iodocyclization Approach

A key method for the synthesis of functionalized 2-(iodomethyl)azetidine derivatives is the room temperature iodocyclization of homoallylamines.[1][2][3] This reaction proceeds stereoselectively to deliver the desired cis-disubstituted azetidines in high yields.[1][3]

The general workflow for this synthesis is depicted below:

cluster_synthesis Iodocyclization of Homoallylamine Homoallylamine Homoallylamine Reaction Room Temperature Cyclization Homoallylamine->Reaction Iodine Iodine (I2) Iodine->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Iodoazetidine 2-(Iodomethyl)azetidine derivative Reaction->Iodoazetidine

Caption: General workflow for the synthesis of 2-(iodomethyl)azetidine derivatives.

This method's efficiency and stereoselectivity make it a valuable tool for accessing a variety of substituted iodoazetidines for further investigation.

Therapeutic Applications: Antitubercular Activity

Recent studies have highlighted the potent antitubercular activity of a series of azetidine derivatives, termed BGAz, which are synthesized from 2-(iodomethyl)azetidine intermediates.[4][5] These compounds have demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[5]

Comparative Biological Data of BGAz Derivatives
CompoundMIC99 against M. tuberculosis H37Rv (µM)[5]
BGAz001<10
BGAz002<10
BGAz003<10
BGAz004<10
BGAz005<10

The mode of action of these compounds is believed to involve the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[5] This novel mechanism of action makes them promising candidates for the development of new anti-TB drugs.

Screening Applications: Zebrafish Embryo Developmental Assay

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for rapid screening of the biological effects of small molecules.[2][3] Several substituted azetidine derivatives, synthesized via the iodocyclization method, have been evaluated using this assay to assess their potential developmental toxicity and other biological activities.[1][3]

Experimental Protocol: Zebrafish Embryo Developmental Morphology Assay[3]
  • Embryo Collection and Staging: Wild-type zebrafish embryos are collected after natural spawning and staged at the 75%-epiboly stage.

  • Compound Exposure: Embryos are placed in 24-well plates (one embryo per well) containing embryo medium. The test compounds, dissolved in DMSO, are added to the wells at a final concentration (e.g., 25 µM). A DMSO control is run in parallel.

  • Incubation: The plates are incubated at 28.5 °C for a period of up to 5 days.

  • Morphological Analysis: Embryos are observed daily under a stereomicroscope to identify any morphological defects, such as pericardial edema, yolk sac malformation, spinal curvature, and pigmentation abnormalities.

  • Motility Behavior Analysis: At specific time points (e.g., 24 and 48 hours post-fertilization), spontaneous tail movements are recorded and analyzed to assess neuromuscular function.

cluster_zebrafish Zebrafish Embryo Assay Workflow Start Collect and Stage Embryos (75% Epiboly) Exposure Expose Embryos to Iodoazetidine Derivatives Start->Exposure Incubation Incubate at 28.5°C Exposure->Incubation Observation Daily Morphological Observation Incubation->Observation Analysis Analyze for Developmental Defects and Motility Observation->Analysis Results Phenotypic Data Analysis->Results

Caption: Workflow for the zebrafish embryo developmental toxicity assay.

This assay provides a rapid and cost-effective method for the preliminary assessment of the biological activity and toxicity of novel substituted iodoazetidines. For instance, one study reported that rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine exhibited notable effects in the developmental assay, including hypopigmentation and reduced circulation.[2][6]

Imaging Applications: Radioiodinated Azetidines for PET and SPECT

The presence of an iodine atom in the structure of substituted iodoazetidines makes them ideal candidates for the development of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[7][8] By replacing the stable iodine atom with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), these molecules can be used to visualize and quantify biological processes in vivo.

General Radioiodination Workflow

The introduction of a radioiodine atom can be achieved through various methods, including electrophilic and nucleophilic substitution reactions.[7] A general workflow for the synthesis of a radioiodinated azetidine derivative is outlined below.

cluster_radioiodination Radioiodination Workflow Precursor Iodoazetidine Precursor Reaction Radioiodination Reaction Precursor->Reaction Radioiodide Radioactive Iodide (*I-) Radioiodide->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Radiotracer Radioiodinated Azetidine Tracer Purification->Radiotracer

Caption: General workflow for the synthesis of radioiodinated azetidine derivatives.

These radiolabeled azetidines have the potential to be developed as novel imaging agents for a variety of diseases, depending on the biological target of the specific azetidine scaffold.

Conclusion

Substituted iodoazetidines represent a promising class of molecules with diverse applications in drug discovery and biomedical imaging. The efficient synthesis via iodocyclization provides access to a wide range of derivatives. The demonstrated potent antitubercular activity of BGAz compounds highlights their therapeutic potential. Furthermore, their suitability for radioiodination opens up avenues for the development of novel PET and SPECT imaging agents. The continued exploration of this versatile scaffold is likely to yield further exciting discoveries in the fields of medicinal chemistry and molecular imaging.

References

Mind the Gap: A Comparative Guide to the Kinetic and Thermodynamic Landscape of 1-Boc-3-iodoazetidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic and thermodynamic properties of key intermediates is paramount for reaction optimization and the rational design of synthetic routes. 1-Boc-3-iodoazetidine stands as a valuable building block in medicinal chemistry, prized for its strained four-membered ring and the synthetic versatility offered by the iodo-substituent. However, a thorough review of the scientific literature reveals a conspicuous absence of quantitative kinetic and thermodynamic data for its reactions.

This guide aims to bridge this knowledge gap by providing a comparative analysis of the expected reactivity of this compound against structurally related iodoalkanes. By examining the established principles of nucleophilic substitution reactions, we can infer the likely kinetic and thermodynamic behavior of this important synthetic intermediate. Furthermore, we present a detailed, generalized experimental protocol to encourage and facilitate the acquisition of the much-needed empirical data.

Qualitative Comparison of Reactivity

The primary mode of reaction for this compound is anticipated to be bimolecular nucleophilic substitution (SN2). The rate and thermodynamics of this reaction will be influenced by several factors inherent to the molecule's structure, including ring strain, steric hindrance, and the electronic effects of the N-Boc protecting group.

FeatureComparison with Acyclic Iodoalkanes (e.g., Iodomethane, 1-Iodobutane)Comparison with Other Cyclic Iodoalkanes (e.g., Iodocyclobutane, N-Boc-3-iodopyrrolidine)Expected Impact on this compound Reactivity
Ring Strain Azetidine (B1206935) possesses significant ring strain, which is partially released in the trigonal bipyramidal transition state of an SN2 reaction.The ring strain in a four-membered azetidine ring is greater than that in a five-membered pyrrolidine (B122466) ring but comparable to or slightly different from a cyclobutane (B1203170) ring.The release of ring strain is expected to accelerate the rate of nucleophilic substitution compared to unstrained acyclic analogues.
Steric Hindrance The N-Boc group is sterically bulky and may hinder the backside attack of a nucleophile.The steric bulk of the N-Boc group is a common feature in protected heterocyclic systems. Its impact on reactivity will be relative to the size of the nucleophile.The bulky N-Boc group is likely to decrease the reaction rate compared to less substituted iodoalkanes.
Electronic Effects The carbamate (B1207046) moiety of the N-Boc group is electron-withdrawing, which can influence the electrophilicity of the carbon bearing the iodine.The electron-withdrawing nature of the N-Boc group is a consistent factor across similarly protected heterocycles.The inductive effect of the carbamate may slightly enhance the electrophilicity of the reaction center, potentially increasing the reaction rate.

Inference: The reactivity of this compound in SN2 reactions is expected to be a trade-off between the rate-enhancing effect of ring strain release and the rate-retarding effect of steric hindrance from the N-Boc group. Compared to a simple iodocyclobutane, the electronic influence of the nitrogen and the Boc group will also play a significant role.

Proposed Experimental Protocol for Kinetic and Thermodynamic Analysis

To address the current lack of quantitative data, the following generalized protocol is proposed for studying the kinetics of the reaction of this compound with a nucleophile (e.g., a primary or secondary amine) using 1H NMR spectroscopy.

Objective: To determine the rate constant (k), activation energy (Ea), and thermodynamic parameters (ΔH‡, ΔS‡, ΔG‡) for the nucleophilic substitution reaction of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., benzylamine)

  • Anhydrous deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, combine known volumes of the stock solutions of this compound and the internal standard.

  • Initiation of Reaction: Equilibrate the NMR tube containing the substrate and internal standard to the desired temperature in the NMR spectrometer. Inject a known volume of the pre-equilibrated nucleophile stock solution to initiate the reaction.

  • Data Acquisition: Immediately begin acquiring 1H NMR spectra at regular time intervals. The disappearance of a characteristic peak of the reactant (e.g., the proton on the carbon bearing the iodine) and the appearance of a characteristic peak of the product should be monitored.

  • Data Analysis:

    • Integrate the reactant and internal standard peaks at each time point.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Assuming a second-order reaction, plot 1/[Reactant] versus time. The slope of this line will be equal to the rate constant, k.

  • Determination of Activation Parameters: Repeat the experiment at a minimum of three different temperatures.

    • Plot ln(k) versus 1/T (Arrhenius plot). The slope of this line is equal to -Ea/R.

    • Plot ln(k/T) versus 1/T (Eyring plot). The slope is equal to -ΔH‡/R and the y-intercept is equal to ln(kB/h) + ΔS‡/R.

    • Calculate ΔG‡ using the equation ΔG‡ = ΔH‡ - TΔS‡.

Data Presentation: Key Parameters to be Determined

The proposed experimental protocol would yield the following key quantitative data, which could then be compared with data for other iodoalkanes.

ParameterSymbolUnitSignificance
Rate ConstantkM-1s-1Measures the intrinsic rate of the reaction at a given temperature.
Activation EnergyEakJ/molThe minimum energy required for the reaction to occur.
Enthalpy of ActivationΔH‡kJ/molThe heat change associated with forming the transition state.
Entropy of ActivationΔS‡J/(mol·K)The change in disorder in forming the transition state.
Gibbs Free Energy of ActivationΔG‡kJ/molThe overall energy barrier for the reaction, combining enthalpy and entropy.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the general SN2 reaction of this compound and the proposed experimental workflow.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R This compound + Nu⁻ TS [Nu···C···I]⁻ (Boc-Azetidine) R->TS k P 1-Boc-3-Nu-azetidine + I⁻ TS->P

Caption: General SN2 reaction mechanism for this compound.

Experimental_Workflow prep Prepare Stock Solutions (Substrate, Nucleophile, Standard) setup Combine Substrate and Standard in NMR Tube prep->setup equilibrate Equilibrate to Temperature in NMR Spectrometer setup->equilibrate initiate Inject Nucleophile to Start Reaction equilibrate->initiate acquire Acquire 1H NMR Spectra at Timed Intervals initiate->acquire analyze Integrate Peaks and Calculate Concentrations acquire->analyze plot Plot Data to Determine Rate Constant (k) analyze->plot repeat_temp Repeat at Different Temperatures plot->repeat_temp arrhenius Arrhenius & Eyring Plots repeat_temp->arrhenius thermo Calculate Ea, ΔH‡, ΔS‡, ΔG‡ arrhenius->thermo

Caption: Experimental workflow for kinetic analysis of this compound reactions.

Safety Operating Guide

Proper Disposal of 1-Boc-3-iodoazetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 1-Boc-3-iodoazetidine (CAS No. 254454-54-1), a halogenated organic compound used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is harmful if swallowed, causes serious eye irritation, is suspected of causing genetic defects, and is very toxic to aquatic life with long-lasting effects.

I. Hazard Identification and Classification

Before handling, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.
Germ Cell Mutagenicity (Category 2)H341Suspected of causing genetic defects.[1]
Hazardous to the Aquatic Environment, Acute (Category 1)H400Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Chronic (Category 1)H410Very toxic to aquatic life with long-lasting effects.[2]

II. Personnel Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate personal protective equipment (PPE) to minimize exposure risk.

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Use in a well-ventilated area or a chemical fume hood. Respirator use should follow a risk assessment.

III. Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the most critical step in hazardous waste management. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Rationale: Halogenated wastes require specific disposal methods, such as high-temperature incineration, and mixing them with non-halogenated solvents increases disposal costs and complexity.

Step 2: Waste Collection and Container Management

All waste, including pure this compound, solutions containing it, and contaminated labware (e.g., pipette tips, vials, gloves), must be collected in a designated hazardous waste container.

  • Container Selection: Use a chemically compatible container (e.g., glass or polyethylene) with a secure, tight-fitting screw cap. The container must be in good condition, free of leaks or cracks.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents

    • The approximate concentration or percentage of each component

    • The relevant hazard pictograms (e.g., Harmful, Environmental Hazard)

    • The accumulation start date (the date the first drop of waste is added)

  • Container Handling:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.

    • The SAA should be in a secondary containment bin or tray to contain any potential leaks.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

Step 3: Managing Contaminated Materials

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, absorbent pads from spill clean-ups, and contaminated silica (B1680970) gel, must be placed in the designated solid halogenated organic waste container.

  • Empty Containers: "Empty" containers of this compound must also be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected as halogenated hazardous waste.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Action: Once the waste container is full (or within the time limits specified by your institution, typically 90-180 days), contact your EHS office to schedule a waste pickup.

  • Documentation: Ensure all required paperwork is completed for the waste pickup, as per your institution's procedures.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Collect the contaminated absorbent material and place it in the designated halogenated waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

    • Provide details of the spill to the emergency response team.

Diagrams

G cluster_0 Step 1: Immediate Actions & PPE cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Final Disposal Assess Hazards\n(SDS) Assess Hazards (SDS) Don PPE\n(Gloves, Goggles, Lab Coat) Don PPE (Gloves, Goggles, Lab Coat) Assess Hazards\n(SDS)->Don PPE\n(Gloves, Goggles, Lab Coat) Prepare Labeled\n'Halogenated Waste' Container Prepare Labeled 'Halogenated Waste' Container Don PPE\n(Gloves, Goggles, Lab Coat)->Prepare Labeled\n'Halogenated Waste' Container Collect Waste\n(Liquid & Solid) Collect Waste (Liquid & Solid) Prepare Labeled\n'Halogenated Waste' Container->Collect Waste\n(Liquid & Solid) Keep Container Closed Keep Container Closed Collect Waste\n(Liquid & Solid)->Keep Container Closed Store in SAA\n(Secondary Containment) Store in SAA (Secondary Containment) Collect Waste\n(Liquid & Solid)->Store in SAA\n(Secondary Containment) Container Full\n(or time limit reached) Container Full (or time limit reached) Keep Container Closed->Container Full\n(or time limit reached) Contact EHS for Pickup Contact EHS for Pickup Container Full\n(or time limit reached)->Contact EHS for Pickup Licensed Hazardous\nWaste Vendor Licensed Hazardous Waste Vendor Contact EHS for Pickup->Licensed Hazardous\nWaste Vendor G cluster_0 Acceptable Disposal Pathway cluster_1 Unacceptable Disposal Pathways This compound Waste This compound Waste Segregated Halogenated\nWaste Container Segregated Halogenated Waste Container This compound Waste->Segregated Halogenated\nWaste Container Drain Disposal Drain Disposal This compound Waste->Drain Disposal Regular Trash Regular Trash This compound Waste->Regular Trash Non-Halogenated Waste Non-Halogenated Waste This compound Waste->Non-Halogenated Waste Institutional EHS Pickup Institutional EHS Pickup Segregated Halogenated\nWaste Container->Institutional EHS Pickup Licensed Waste Incinerator Licensed Waste Incinerator Institutional EHS Pickup->Licensed Waste Incinerator

References

Personal protective equipment for handling 1-Boc-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Boc-3-iodoazetidine (CAS RN: 254454-54-1), a key reagent in pharmaceutical research. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health and environmental hazards that necessitate stringent safety measures. The following table summarizes its key hazard information and the required personal protective equipment.

Identifier Information
Chemical Name tert-butyl 3-iodoazetidine-1-carboxylate
CAS Number 254454-54-1
Molecular Formula C₈H₁₄INO₂
Molecular Weight 283.11 g/mol
Physical Form Clear colorless to pale yellow liquid or oil
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long-lasting effects)
GHS Hazard Classifications Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2), Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1)
Signal Word Warning
Mandatory Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following PPE must be worn at all times during handling:

  • Hand Protection: Standard nitrile gloves are not recommended for handling halogenated hydrocarbons as they offer poor resistance.[1] Double gloving with a more resistant material is required.

    • Primary Recommendation: Viton® gloves offer excellent resistance to chlorinated and aromatic solvents.[2][3][4][5]

    • Alternative: Silver Shield/4H® gloves are resistant to a wide range of chemicals, including chlorinated solvents, and can be worn as a liner under a standard laboratory glove for enhanced protection.[2][6][7][8][9][10]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn to protect against splashes.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of any vapors.

Operational Plan for Safe Handling

This compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The following step-by-step protocol outlines the safe handling procedure for this reagent.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_glassware Dry Glassware in Oven prep_ppe->prep_glassware Step 1 prep_inert Assemble and Purge with Inert Gas prep_glassware->prep_inert Step 2 handle_reagent Equilibrate Reagent to Room Temp prep_inert->handle_reagent Step 3 handle_transfer Transfer Reagent via Syringe/Cannula handle_reagent->handle_transfer Step 4 handle_reaction Add to Reaction Vessel handle_transfer->handle_reaction Step 5 cleanup_quench Quench Residual Reagent handle_reaction->cleanup_quench Step 6 cleanup_rinse Rinse Contaminated Glassware cleanup_quench->cleanup_rinse Step 7 cleanup_segregate Segregate Halogenated Waste cleanup_rinse->cleanup_segregate Step 8

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol

A. Preparation (Outside the Fume Hood):

  • Don PPE: Before initiating any work, put on all required personal protective equipment as detailed in the section above.

  • Prepare Glassware: Ensure all glassware to be used (e.g., reaction flask, syringes, needles) is thoroughly dried in an oven at a minimum of 125°C for at least four hours to remove any adsorbed moisture.[10]

  • Assemble and Inert: Assemble the hot glassware and immediately place it under a positive flow of an inert gas, such as argon or nitrogen, to cool. This prevents atmospheric moisture from re-adsorbing onto the glass surfaces.

B. Handling (Inside the Chemical Fume Hood):

  • Equilibrate Reagent: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

  • Inert Atmosphere Transfer:

    • For transfers of smaller volumes (up to 50 mL), a dry, inert gas-flushed syringe with a long needle is recommended.[11]

    • For larger volumes, use a double-tipped needle (cannula) technique to transfer the liquid under a positive pressure of inert gas.[11]

  • Addition to Reaction: Slowly add the this compound to the reaction vessel, which should also be under a positive pressure of inert gas.

C. Post-Handling:

  • Secure Reagent: Tightly reseal the this compound container under an inert atmosphere. Parafilm can be used to further seal the cap.

  • Storage: Store the reagent in a cool, dry, and dark place, away from incompatible materials.

Chemical Incompatibilities

To prevent hazardous reactions, avoid contact of this compound with the following:

  • Strong Oxidizing Agents: Iodine compounds can be oxidized, potentially leading to vigorous or explosive reactions.

  • Strong Bases: Alkyl halides can undergo elimination reactions in the presence of strong bases.[12][13]

  • Strong Acids: The Boc-protecting group is labile to strong acids, which will lead to its removal.[13][14][15][16]

  • Reactive Metals: Contact with alkali metals (e.g., sodium, potassium) and other reactive metals like powdered aluminum and zinc should be avoided as they can react vigorously with halogenated compounds.[16]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste generated is to be considered hazardous.

Waste Segregation and Collection
  • Halogenated Organic Waste: this compound is a halogenated organic compound. All liquid waste containing this substance must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[17] Do not mix with non-halogenated waste.

  • Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) must be collected in a separate, sealed, and clearly labeled hazardous waste bag.

Step-by-Step Disposal Protocol
  • Liquid Waste:

    • Collect all waste solutions containing this compound in a designated halogenated organic waste container stored in a satellite accumulation area.

    • Ensure the container is kept closed when not in use.

  • Contaminated Solid Waste:

    • Place all contaminated disposable items in a designated, lined solid hazardous waste container within the fume hood.

    • Once the experiment is complete, seal the liner and label the container with its contents.

  • Contaminated Glassware:

    • Rinse all contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone).

    • Collect the rinsate in the "Halogenated Organic Waste" container.

    • The rinsed glassware can then be washed according to standard laboratory procedures.

  • Empty Reagent Bottles:

    • Rinse the empty this compound bottle three times with a suitable solvent.

    • Collect the rinsate in the halogenated organic waste container.

    • Deface the label on the empty bottle and dispose of it in a designated broken glass container.[12][18]

  • Waste Pickup:

    • Once waste containers are full, arrange for their collection by your institution's environmental health and safety department. Ensure all containers are properly labeled.

By strictly following these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.